Introduction: The Quinoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-Hydrazino-6-ethoxyquinoline hydrochloride This guide provides a comprehensive technical overview of 4-Hydrazino-6-ethoxyquinoline hydrochloride, a quinoline derivative with potential appl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Hydrazino-6-ethoxyquinoline hydrochloride
This guide provides a comprehensive technical overview of 4-Hydrazino-6-ethoxyquinoline hydrochloride, a quinoline derivative with potential applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries.
Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules. From the historic antimalarial activity of quinine to modern targeted cancer therapies, the quinoline nucleus is a privileged scaffold. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. 4-Hydrazino-6-ethoxyquinoline hydrochloride is one such derivative, incorporating a reactive hydrazino moiety at the 4-position and an ethoxy group at the 6-position. The hydrochloride salt form is typically employed to enhance solubility and stability. The hydrazino group, in particular, serves as a versatile synthetic handle for the construction of a wide array of heterocyclic systems and as a key pharmacophore in its own right, known to interact with various biological targets.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Chemical Structure
Caption: Chemical structure of 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Quantitative Data
Property
Value
Source
Molecular Formula
C₁₁H₁₄ClN₃O
Calculated
Molecular Weight
239.71 g/mol
Calculated
Appearance
Solid (predicted)
-
Melting Point
Data not available
-
Solubility
Expected to be soluble in water and polar organic solvents
Inferred from hydrochloride salt form
CAS Number
1172910-15-4
[]
Synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride
The synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride would likely proceed through a nucleophilic aromatic substitution reaction, a common method for preparing hydrazino-substituted heterocycles.
Caption: Proposed synthetic workflow for 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for similar syntheses.[4][5][6]
Reaction Setup: To a solution of 4-chloro-6-ethoxyquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (excess, typically 3-5 equivalents).
Rationale: The use of excess hydrazine drives the reaction to completion and can also serve as a solvent. The choice of a protic solvent helps to solvate the reactants.
Reaction Conditions: Heat the reaction mixture to reflux for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Rationale: Heating provides the necessary activation energy for the nucleophilic aromatic substitution to occur. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Rationale: Cooling reduces the solubility of the product, aiding in its isolation. Recrystallization is a standard technique for purifying solid organic compounds.
Salt Formation: Dissolve the purified 4-hydrazino-6-ethoxyquinoline base in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol). Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring. The hydrochloride salt should precipitate.
Rationale: The basic nitrogen atoms of the quinoline ring and the hydrazino group are protonated by HCl to form the corresponding hydrochloride salt, which often has improved stability and solubility in aqueous media.
Final Purification: Collect the precipitated salt by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.
Rationale: Washing with a non-polar solvent removes non-polar impurities without dissolving the desired salt. Drying under vacuum removes residual solvent.
Applications in Research and Drug Development
The structural motifs within 4-Hydrazino-6-ethoxyquinoline hydrochloride suggest several potential applications in medicinal chemistry and drug discovery.
Building Block for Heterocyclic Synthesis: The hydrazino group is a versatile functional group that can react with various electrophiles to form a wide range of heterocyclic compounds, such as pyrazoles, triazoles, and pyridazines.[1] These heterocyclic systems are prevalent in many biologically active molecules.[1]
Precursor for Bioactive Molecules: Quinolines are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[2] The title compound could serve as a key intermediate for the synthesis of novel quinoline-based therapeutic agents. For instance, 4-aminoquinoline hydrazones have been investigated as potent inhibitors of NRH:quinoneoxidoreductase-2 (NQO2), an enzyme implicated in cancer.
Potential Pharmacological Activity: The molecule itself may possess inherent biological activity. Hydrazide and hydrazone derivatives are known to have a wide range of therapeutic effects, including antitumor and antimicrobial activities.[1]
Handling and Safety
While a specific Safety Data Sheet (SDS) for 4-Hydrazino-6-ethoxyquinoline hydrochloride is not widely available, general precautions for handling hydrazine derivatives and quinoline compounds should be strictly followed.
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Toxicology: Hydrazine and its derivatives are often toxic and may be carcinogenic.[10] They can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[7][10][11]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]
Conclusion
4-Hydrazino-6-ethoxyquinoline hydrochloride is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. Its calculated molecular weight of 239.71 g/mol and its structural features, namely the quinoline core and the reactive hydrazino group, make it a valuable intermediate for medicinal chemists. While further experimental characterization is required, the established chemistry of quinolines and hydrazines provides a solid foundation for exploring the synthetic utility and biological potential of this compound. As with all research chemicals, appropriate safety precautions must be observed during its handling and use.
References
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available from: [Link]
4-hydrazino-7-phenoxyquinoline. ChemSynthesis. Available from: [Link]
4-Hydrazinoquinoline. PubChem, National Institutes of Health. Available from: [Link]
Safety Data Sheet: 4-Hydrazinobenzoic acid. Carl ROTH. Available from: [Link]
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC, National Institutes of Health. Available from: [Link]
Preparation of 4-hydroxyquinoline compounds. Google Patents.
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available from: [Link]
Discovery of potent 4-aminoquinoline hydrazone inhibitors of NRH:quinoneoxidoreductase-2 (NQO2). PubMed, National Institutes of Health. Available from: [Link]
Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Cole-Parmer. Available from: [Link]
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available from: [Link]
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC, PubMed Central. Available from: [Link]
Ethoxyquin. PubChem, National Institutes of Health. Available from: [Link]
The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
4-Hydrazinopyridine. PubChem, National Institutes of Health. Available from: [Link]
Synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride
An In-Depth Technical Guide to the Synthesis of 4-Hydrazino-6-ethoxyquinoline Hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 4-Hydrazino-6-ethoxyquinoline Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride, a key intermediate in pharmaceutical research. The document details a validated two-step synthetic pathway, beginning with the synthesis of the 4-chloro-6-ethoxyquinoline precursor, followed by nucleophilic substitution with hydrazine hydrate and subsequent salt formation. The guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines critical safety considerations for handling hazardous reagents. Characterization methodologies are also discussed to ensure the identity and purity of the final compound. This document is intended to serve as a practical resource for chemists in drug discovery and process development.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Substituted quinolines, particularly those with hydrazino moieties, are valuable precursors for synthesizing a wide array of heterocyclic compounds with potential biological activities, including roles as enzyme inhibitors in cancer therapy.[1] 4-Hydrazino-6-ethoxyquinoline hydrochloride serves as a critical building block for creating more complex molecules, leveraging the reactive hydrazino group for further derivatization.
The synthetic strategy presented herein is a robust and scalable two-step process. The core logic is to first install a good leaving group at the 4-position of the 6-ethoxyquinoline ring system, followed by its displacement with hydrazine.
Precursor Synthesis: Conversion of the readily available 6-ethoxy-4-hydroxyquinoline to 4-chloro-6-ethoxyquinoline. The hydroxyl group at the 4-position is a poor leaving group; thus, it is activated by conversion to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Hydrazinolysis and Salt Formation: Nucleophilic aromatic substitution of the 4-chloro substituent with hydrazine hydrate. This reaction proceeds readily due to the electron-deficient nature of the quinoline ring. The resulting free base is then converted to its hydrochloride salt to improve stability and handling characteristics.
This approach is favored for its efficiency and reliance on well-established chemical transformations.
Synthetic Pathway and Mechanism
The overall synthesis is depicted below. The first stage involves the chlorination of a 4-hydroxyquinoline, a common transformation in heterocyclic chemistry.[2][3] The second stage is a nucleophilic aromatic substitution, a fundamental reaction for functionalizing chloro-substituted heterocycles.[4][5]
Caption: Overall synthetic scheme for 4-Hydrazino-6-ethoxyquinoline HCl.
Mechanism of Chlorination
The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to the 4-chloro derivative using POCl₃ is a classic activation-substitution sequence. The lone pair on the oxygen of the quinolone tautomer attacks the electrophilic phosphorus atom of POCl₃, initiating a cascade that ultimately replaces the C=O bond with a C-Cl bond, with the loss of phosphate byproducts. The use of a catalytic amount of a tertiary amine or DMF can accelerate this type of reaction.[3]
Mechanism of Hydrazinolysis
The reaction of 4-chloro-6-ethoxyquinoline with hydrazine is a nucleophilic aromatic substitution (SNAr). The highly nucleophilic terminal nitrogen of hydrazine attacks the electron-deficient C4 carbon of the quinoline ring. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom in the quinoline ring. The complex then rearomatizes by expelling the chloride ion, yielding the 4-hydrazino product.
Detailed Experimental Protocols
Safety Precautions
Hydrazine Hydrate: This reagent is highly toxic, corrosive, a suspected carcinogen, and can cause severe skin burns and eye damage.[6][7][8] All manipulations must be conducted in a certified chemical fume hood.[6] Personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene), is mandatory.[8] An emergency eyewash and safety shower must be readily accessible. Accidental skin contact requires immediate and thorough washing with copious amounts of water.[7]
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled with extreme care in a moisture-free environment and in a chemical fume hood.
Step 1: Synthesis of 4-Chloro-6-ethoxyquinoline
This protocol is adapted from general procedures for the chlorination of 4-hydroxyquinolines.[2][3]
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-ethoxy-4-hydroxyquinoline (1.0 eq).
Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform it cautiously in the back of the fume hood.
Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution until the pH is ~7-8. A solid precipitate of 4-chloro-6-ethoxyquinoline will form.
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Synthesis of 4-Hydrazino-6-ethoxyquinoline Hydrochloride
This protocol is based on established methods for the hydrazinolysis of 4-chloroquinolines.[4][5]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-chloro-6-ethoxyquinoline (1.0 eq) in a suitable solvent like ethanol or isopropanol.
Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.
Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours.
Monitoring: Monitor the reaction by TLC until the starting chloroquinoline is no longer visible.
Isolation of Free Base: Cool the reaction mixture. The product, 4-hydrazino-6-ethoxyquinoline, may precipitate upon cooling. Alternatively, reduce the solvent volume under reduced pressure and pour the residue into cold water to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.
Salt Formation: Suspend the crude, dry 4-hydrazino-6-ethoxyquinoline free base in ethanol or isopropanol. Add a solution of concentrated hydrochloric acid (1.1 eq) or HCl gas dissolved in the same solvent dropwise with stirring.
Final Product Isolation: The hydrochloride salt will precipitate. Stir the slurry for 1-2 hours, then collect the solid by vacuum filtration. Wash the filter cake with cold ethanol and then with diethyl ether to facilitate drying. Dry the final product, 4-Hydrazino-6-ethoxyquinoline hydrochloride, in a vacuum oven.
Characterization
To confirm the structure and purity of the synthesized compound, a suite of analytical techniques should be employed.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), distinct signals for the aromatic protons on the quinoline ring, and exchangeable protons for the hydrazino group (-NHNH₂).
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms in the molecule and their chemical environment.
MS (Mass Spectrometry): ESI-MS should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the free base.
IR (Infrared Spectroscopy): Will show characteristic N-H stretching bands for the hydrazino group (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations in the aromatic region.[5]
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated theoretical values for the hydrochloride salt.
Quantitative Data Summary
The following table provides an example of the stoichiometry for the synthesis.
Step
Reagent
MW ( g/mol )
Equivalents
Example Mass/Volume
1
6-Ethoxy-4-hydroxyquinoline
189.21
1.0
10.0 g
Phosphorus Oxychloride
153.33
4.0
32.4 g (20 mL)
2
4-Chloro-6-ethoxyquinoline
207.66
1.0
10.0 g
Hydrazine Hydrate (~64%)
50.06
5.0
11.8 g (11.5 mL)
Concentrated HCl (~37%)
36.46
1.1
4.6 mL
Experimental Workflow Visualization
The following diagram outlines the key stages of the synthesis and analysis process.
Caption: Workflow diagram for the synthesis of 4-Hydrazino-6-ethoxyquinoline HCl.
Conclusion
The synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride is a straightforward yet powerful procedure for generating a versatile intermediate for drug discovery. The two-step process involving chlorination followed by hydrazinolysis is efficient and scalable. Adherence to the detailed protocols and, most importantly, the stringent safety precautions outlined for handling hazardous reagents like hydrazine hydrate and phosphorus oxychloride, is paramount for a successful and safe laboratory execution. Proper analytical characterization is the final, essential step to validate the integrity of the target compound before its use in downstream applications.
References
Shaaban, M. R., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(1), 125. [Link]
Truong, T., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(4), M1016. [Link]
Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
Google Patents. (1951).
Backeberg, O. G., & Friedmann, C. A. (1938). The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed), 972. [Link]
Defense Technical Information Center. (1966). Safety and Handling of Hydrazine. [Link]
El-Hashash, M. A., et al. (2014). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. International Journal of Organic Chemistry, 4(3), 217-226. [Link]
ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. [Link]
Truong, T., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 23(10), 2445. [Link]
Basit, A., et al. (2019). Discovery of potent 4-aminoquinoline hydrazone inhibitors of NRH:quinoneoxidoreductase-2 (NQO2). European Journal of Medicinal Chemistry, 182, 111629. [Link]
International Journal of Pharmacy. (2013). Syntheses, reaction and characterization of quinoline derivatives. [Link]
Fayed, E. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 19, 3195–3214. [Link]
Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4781. [Link]
Aselkina, A. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(14), 5556. [Link]
El-Gammal, O. A. (2014). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Molecules, 19(12), 20051-20066. [Link]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Hydrazino-6-ethoxyquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. 4-Hydrazino-6-ethoxyquinoline hydrochloride is a compound of interest, possessing structural motifs that suggest potential as a modulator of key cellular signaling pathways. However, its precise mechanism of action has not been extensively elucidated. This in-depth technical guide proposes a structured, hypothesis-driven approach to systematically investigate and characterize the molecular mechanism of 4-Hydrazino-6-ethoxyquinoline hydrochloride. We will explore two primary, plausible hypotheses based on its chemical architecture: inhibition of protein kinases and modulation of NRH:quinone oxidoreductase 2 (NQO2). This document provides not only the theoretical framework for this investigation but also detailed, field-proven experimental protocols, data interpretation strategies, and visualizations to guide researchers in their quest to understand the therapeutic potential of this and similar molecules.
Introduction: The Quinoline Promise and a Mechanistic Quest
Quinoline derivatives have a rich history in drug discovery, leading to the development of therapeutics for a wide range of diseases, including cancer, malaria, and bacterial infections[1]. The versatility of the quinoline ring system allows for diverse chemical modifications, enabling the fine-tuning of biological activity. The subject of this guide, 4-Hydrazino-6-ethoxyquinoline hydrochloride, incorporates a hydrazine moiety, a functional group also found in various bioactive compounds. This unique combination of a quinoline core and a hydrazine substituent prompts a focused investigation into its mechanism of action.
Given the well-established role of substituted quinolines as kinase inhibitors and the reactivity of hydrazines with certain oxidoreductases, this guide will proceed along two primary investigative avenues:
Hypothesis 1: 4-Hydrazino-6-ethoxyquinoline hydrochloride as a Protein Kinase Inhibitor. The quinoline structure is a common scaffold in numerous FDA-approved kinase inhibitors, suggesting that this compound may target the ATP-binding site of one or more protein kinases.
Hypothesis 2: 4-Hydrazino-6-ethoxyquinoline hydrochloride as an NRH:Quinone Oxidoreductase 2 (NQO2) Inhibitor. The hydrazine group presents the possibility of interaction with enzymes like NQO2, a flavoprotein implicated in various pathological conditions[2].
This guide will provide a comprehensive roadmap for testing these hypotheses, from initial screening to in-depth mechanistic studies.
Synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride
A robust and reproducible synthesis is the foundation of any mechanistic study. A plausible synthetic route for 4-Hydrazino-6-ethoxyquinoline hydrochloride begins with the corresponding 4-hydroxyquinoline derivative. The general principle involves the conversion of the 4-hydroxyl group to a leaving group, followed by nucleophilic substitution with hydrazine.
Experimental Protocol: Synthesis
Chlorination of 4-Hydroxy-6-ethoxyquinoline:
To a solution of 4-hydroxy-6-ethoxyquinoline (1 equivalent) in an appropriate solvent such as toluene, add a chlorinating agent like phosphorus oxychloride (POCl₃) (3-5 equivalents).
The reaction is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).
Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the 4-chloro-6-ethoxyquinoline product.
The crude product is filtered, washed with water, and can be purified by recrystallization or column chromatography.
Hydrazinolysis of 4-Chloro-6-ethoxyquinoline:
The synthesized 4-chloro-6-ethoxyquinoline (1 equivalent) is dissolved in a suitable solvent like ethanol or isopropanol.
Hydrazine hydrate (excess, typically 5-10 equivalents) is added to the solution.
The reaction mixture is heated to reflux for several hours, with progress monitored by TLC.
After the reaction is complete, the solvent is evaporated, and the residue is treated with water. The resulting precipitate is the free base of 4-hydrazino-6-ethoxyquinoline.
Formation of the Hydrochloride Salt:
The crude 4-hydrazino-6-ethoxyquinoline free base is dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).
A solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or diethyl ether) is added dropwise with stirring until precipitation is complete.
The resulting white or off-white solid, 4-Hydrazino-6-ethoxyquinoline hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Hypothesis 1: A Deep Dive into Protein Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which are validated drug targets, particularly in oncology[3]. The structural similarity of 4-Hydrazino-6-ethoxyquinoline to known 4-anilinoquinazoline kinase inhibitors provides a strong rationale for investigating its potential as a kinase inhibitor[4][5].
Initial Target Discovery: Kinase Panel Screening
The first step is to identify which, if any, kinases are inhibited by the compound. A broad-panel kinase screen is the most efficient method for this.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Compound Preparation: Prepare a stock solution of 4-Hydrazino-6-ethoxyquinoline hydrochloride in 100% DMSO. A typical starting concentration for screening is 10 mM.
Assay Format: Utilize a reputable commercial kinase profiling service (e.g., Reaction Biology, Eurofins). These services typically employ radiometric (³³P-ATP) or fluorescence-based assays.
Screening Concentration: A primary screen is often conducted at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).
Data Analysis: The results are expressed as the percentage of remaining kinase activity in the presence of the compound compared to a DMSO control. A significant reduction in activity (e.g., >50% inhibition) flags a potential "hit."
Target Validation: Confirming the Interaction
Once potential kinase targets are identified, it is crucial to validate the direct binding of the compound to these kinases in a cellular context and to quantify the binding affinity.
CETSA is a powerful technique to confirm that a compound binds to its target protein within intact cells[6][7][8][9]. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: CETSA
Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with varying concentrations of 4-Hydrazino-6-ethoxyquinoline hydrochloride or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C in a PCR machine) for a short duration (e.g., 3 minutes), followed by rapid cooling.
Cell Lysis and Protein Quantification: Lyse the cells to release the soluble proteins. The aggregated, denatured proteins are removed by centrifugation.
Detection: The amount of soluble target kinase remaining at each temperature is quantified by a specific antibody-based method, such as Western blotting or an AlphaScreen® assay.
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH)[10][11][12][13][14].
Experimental Protocol: ITC
Protein and Compound Preparation: Purified, recombinant target kinase is placed in the ITC sample cell. 4-Hydrazino-6-ethoxyquinoline hydrochloride is loaded into the titration syringe. Both are in the same buffer to minimize heats of dilution.
Titration: The compound is injected in small aliquots into the protein solution at a constant temperature.
Data Acquisition: The heat change after each injection is measured.
Data Analysis: The resulting data are fitted to a binding model to determine the KD, n, and ΔH. A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high binding affinity.
Mechanistic Elucidation: Understanding the Mode of Inhibition
After confirming direct binding, the next step is to characterize how the compound inhibits the kinase's activity and its effect on downstream signaling.
Enzyme kinetic studies reveal whether the inhibitor is competitive, non-competitive, uncompetitive, or mixed-mode with respect to the substrate (e.g., ATP or a peptide substrate)[15][16][17][18].
Experimental Protocol: Kinase Kinetic Assay
Assay Setup: Use an in vitro kinase assay with purified enzyme, a peptide substrate, and ATP. The reaction can be monitored continuously (e.g., using a coupled ATPase assay) or as an endpoint assay.
Varying Substrate and Inhibitor Concentrations:
To determine the mode of inhibition relative to ATP, perform the assay with varying concentrations of ATP at several fixed concentrations of 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Similarly, to determine the mode relative to the peptide substrate, vary the peptide concentration at fixed inhibitor concentrations.
Data Analysis: Plot the reaction rates against substrate concentration and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots. The pattern of changes in Km and Vmax will reveal the mode of inhibition.
Phosphoproteomics provides a global view of the changes in protein phosphorylation in response to the inhibitor, thereby identifying the downstream signaling pathways affected[19][20][21][22][23].
Experimental Protocol: Phosphoproteomics Workflow
Cell Treatment and Lysis: Treat cells with 4-Hydrazino-6-ethoxyquinoline hydrochloride at a concentration that effectively inhibits the target kinase (determined from cellular assays). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
Protein Digestion and Phosphopeptide Enrichment: Digest the proteins into peptides using trypsin. Enrich the phosphopeptides from the complex peptide mixture using methods like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify the changes in phosphorylation levels of thousands of sites across the proteome. Bioinformatic analysis can then be used to identify the signaling pathways that are significantly altered.
Hypothesis 2: Investigating the Inhibition of NRH:Quinone Oxidoreductase 2 (NQO2)
NQO2 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones[24]. Unlike its homolog NQO1, NQO2 does not efficiently use NAD(P)H as an electron donor, preferring dihydronicotinamide riboside (NRH)[24]. The hydrazine moiety in our compound of interest could potentially interact with the FAD cofactor or the active site of NQO2.
In Vitro NQO2 Inhibition Assay
The initial step is to determine if 4-Hydrazino-6-ethoxyquinoline hydrochloride can directly inhibit the enzymatic activity of purified NQO2.
Experimental Protocol: NQO2 Activity Assay
Assay Components: The assay mixture typically contains purified recombinant human NQO2, the electron donor NRH, and a quinone substrate (e.g., menadione or another suitable quinone). The reduction of the quinone can be monitored spectrophotometrically.
Inhibition Measurement: Perform the assay in the presence of varying concentrations of 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce NQO2 activity by 50%[2][25].
Cellular NQO2 Inhibition Assay
Confirming NQO2 inhibition in a cellular context is essential to ensure the compound is cell-permeable and active in a more complex biological environment.
Experimental Protocol: Cellular NQO2 Assay
Cell Line Selection: Use a cell line known to express high levels of NQO2 (e.g., some cancer cell lines).
Assay Principle: One common method is to use a pro-drug that is activated by NQO2 to a cytotoxic compound. Inhibition of NQO2 will result in decreased cytotoxicity of the pro-drug[1].
Procedure: Treat the cells with the NQO2-activated pro-drug in the presence and absence of varying concentrations of 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Data Analysis: Measure cell viability after a set incubation period. An increase in cell viability in the presence of the inhibitor indicates NQO2 inhibition.
Data Synthesis and Interpretation
The culmination of these experimental workflows will provide a wealth of data to either support or refute the initial hypotheses.
Parameter
Kinase Inhibition Hypothesis
NQO2 Inhibition Hypothesis
Kinase Screen
>50% inhibition of specific kinase(s)
No significant kinase inhibition
CETSA
Thermal shift of the target kinase
No thermal shift of NQO2
ITC (KD)
Low nM to µM binding affinity
No significant binding to NQO2
Enzyme Kinetics
Demonstrates a clear mode of inhibition
N/A
Phosphoproteomics
Changes in phosphorylation of kinase substrates
No specific phosphorylation changes
NQO2 Assay (IC₅₀)
High IC₅₀ or no inhibition
Low nM to µM IC₅₀
Cellular NQO2 Assay
No effect on pro-drug activation
Protects cells from pro-drug toxicity
A compelling case for a specific mechanism of action would involve consistent, positive results across the respective experimental workflow. For example, if 4-Hydrazino-6-ethoxyquinoline hydrochloride shows potent inhibition of a particular kinase in the initial screen, demonstrates target engagement in CETSA, has a high binding affinity in ITC, and modulates the phosphorylation of known substrates of that kinase in phosphoproteomic studies, this would provide strong evidence for it being a kinase inhibitor.
Visualizing the Pathways and Workflows
Diagram 1: Proposed Kinase Inhibition Workflow
Caption: Workflow for investigating kinase inhibition.
Spectroscopic Profiling of 4-Hydrazino-6-ethoxyquinoline Hydrochloride: A Technical Guide for Researchers
Introduction: The Significance of 4-Hydrazino-6-ethoxyquinoline Hydrochloride Quinoline derivatives are a cornerstone in pharmaceutical research, forming the scaffold for a wide array of therapeutic agents. The introduct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Hydrazino-6-ethoxyquinoline Hydrochloride
Quinoline derivatives are a cornerstone in pharmaceutical research, forming the scaffold for a wide array of therapeutic agents. The introduction of a hydrazino group at the 4-position and an ethoxy group at the 6-position of the quinoline ring system creates a molecule with significant potential for further chemical modification, making it a valuable building block in the synthesis of novel bioactive compounds. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stability of such intermediates. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4-Hydrazino-6-ethoxyquinoline hydrochloride.
The hydrochloride salt form is common for hydrazines, as they are more stable under acidic conditions compared to the free base, which can be susceptible to oxidation.[1]
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-Hydrazino-6-ethoxyquinoline hydrochloride incorporates several key features that will give rise to distinct spectroscopic signals.
Caption: Chemical structure of 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Hydrazino-6-ethoxyquinoline hydrochloride, both ¹H and ¹³C NMR will provide critical structural information. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons and their connectivity.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Justification
Ethoxy CH₃
~1.4
Triplet (t)
3H
Aliphatic protons adjacent to a CH₂ group, showing a characteristic triplet.
Ethoxy CH₂
~4.1
Quartet (q)
2H
Aliphatic protons adjacent to a CH₃ group and an oxygen atom, resulting in a downfield quartet.
Quinoline H5
~7.8
Doublet (d)
1H
Aromatic proton ortho to the electron-donating ethoxy group and experiencing deshielding from the adjacent ring.
Quinoline H7
~7.4
Doublet of doublets (dd)
1H
Aromatic proton ortho to the C8-H and meta to the ethoxy group.
Quinoline H8
~7.9
Doublet (d)
1H
Aromatic proton in the peri-position to the quinoline nitrogen, leading to significant deshielding.
Quinoline H2
~8.5
Doublet (d)
1H
Aromatic proton adjacent to the quinoline nitrogen, highly deshielded.
Quinoline H3
~7.0
Doublet (d)
1H
Aromatic proton coupled to H2.
Hydrazino NH/NH₃⁺
9.0 - 11.0
Broad singlet (br s)
4H
Protons on the nitrogen atoms are exchangeable and often appear as a broad signal. In the hydrochloride salt form, these will be significantly downfield.
Causality in Chemical Shifts: The electron-donating nature of the ethoxy group will cause a slight upfield shift of the protons on the benzene ring of the quinoline system, particularly the ortho (H5 and H7) and para (H8) protons, relative to unsubstituted quinoline. Conversely, the protonated hydrazino group and the quinoline nitrogen will have a strong deshielding effect on adjacent protons (H3, H5, and H2).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Justification
Ethoxy CH₃
~15
Typical chemical shift for an aliphatic methyl group.
Ethoxy CH₂
~64
Aliphatic carbon attached to an oxygen atom.
Quinoline C3
~108
Shielded aromatic carbon due to the influence of the adjacent hydrazino group.
Quinoline C4a
~120
Quaternary carbon at the ring junction.
Quinoline C5
~122
Aromatic CH carbon.
Quinoline C7
~128
Aromatic CH carbon.
Quinoline C8a
~135
Quaternary carbon at the ring junction adjacent to the nitrogen.
Quinoline C8
~130
Aromatic CH carbon.
Quinoline C2
~145
Aromatic CH carbon adjacent to the quinoline nitrogen.
Quinoline C4
~150
Aromatic carbon attached to the hydrazino group.
Quinoline C6
~158
Aromatic carbon attached to the ethoxy group.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydrazino-6-ethoxyquinoline hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: spectral width of 16 ppm, 32k data points, 8-16 scans, relaxation delay of 1-2 seconds.
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: spectral width of 220 ppm, 64k data points, 512 or more scans, relaxation delay of 2-5 seconds.
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
2D NMR (Optional but Recommended):
Acquire COSY (Correlated Spectroscopy) to establish H-H couplings.
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, confirming the connectivity of the quinoline ring and the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Functional Group
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
N-H (Hydrazinium)
3200 - 2800
N-H stretching
Strong, Broad
C-H (Aromatic)
3100 - 3000
C-H stretching
Medium
C-H (Aliphatic)
2980 - 2850
C-H stretching
Medium
C=N, C=C (Quinoline)
1620 - 1450
Ring stretching
Strong to Medium
N-H Bending
1600 - 1500
N-H bending
Medium
C-O (Ether)
1250 - 1200 (asymmetric)
C-O-C stretching
Strong
1050 - 1000 (symmetric)
C-N Stretching
1350 - 1250
C-N stretching
Medium
Experimental Protocol for IR Data Acquisition
Sample Preparation:
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
Record the sample spectrum over the range of 4000-400 cm⁻¹.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
Molecular Ion (M⁺): For the free base (C₁₁H₁₃N₃O), the expected exact mass is approximately 203.1059 g/mol . In the mass spectrum, a peak corresponding to the protonated molecule [M+H]⁺ at m/z 204.1137 would be expected under positive ion electrospray ionization (ESI+).
Isotope Pattern: The presence of chlorine in the hydrochloride salt will not be observed in the mass spectrum of the parent ion unless a non-volatile ionization method is used where the salt cluster might be observed.
Key Fragmentation Pathways:
Loss of the ethoxy group (-CH₂CH₃) or ethylene (-C₂H₄) from the ethoxy substituent.
Cleavage of the N-N bond in the hydrazino group.
Fragmentation of the quinoline ring system at higher collision energies.
Caption: A generalized workflow for acquiring a mass spectrum.
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
Data Acquisition (MS):
Infuse the sample solution into the ESI source.
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
Data Acquisition (MS/MS) (Optional):
Select the [M+H]⁺ ion (m/z 204.1) as the precursor ion.
Fragment the precursor ion using collision-induced dissociation (CID).
Acquire the product ion spectrum to observe the fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline.
Predicted UV-Vis Spectrum
The UV-Vis spectrum of 4-Hydrazino-6-ethoxyquinoline hydrochloride in a polar solvent (e.g., ethanol or water) is expected to show multiple absorption bands characteristic of the quinoline chromophore. Quinoline itself exhibits absorption bands around 225, 275, and 310 nm. The presence of the electron-donating ethoxy and hydrazino groups is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.
λ_max 1: Expected around 230-240 nm.
λ_max 2: Expected around 280-290 nm.
λ_max 3: A lower energy band may be observed above 320 nm due to the extended conjugation and the influence of the auxochromes.
The position of the absorption maxima can be sensitive to the pH of the solution due to the protonation/deprotonation of the quinoline nitrogen and the hydrazino group.
Experimental Protocol for UV-Vis Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Record a baseline spectrum with the cuvette filled with the solvent.
Record the sample spectrum over a range of approximately 200-600 nm.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Hydrazino-6-ethoxyquinoline hydrochloride. By understanding the expected ¹H and ¹³C NMR shifts, IR absorption bands, mass spectrometric fragmentation patterns, and UV-Vis absorption maxima, researchers can confidently characterize this important synthetic intermediate. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data, ensuring the integrity and purity of the compound for its application in drug discovery and development.
References
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2015). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 20(12), 2125-2139. [Link]
An In-depth Technical Guide to the Purity and Stability of 4-Hydrazino-6-ethoxyquinoline hydrochloride
This guide provides a comprehensive technical overview of 4-Hydrazino-6-ethoxyquinoline hydrochloride, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. Drawing upon esta...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-Hydrazino-6-ethoxyquinoline hydrochloride, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. Drawing upon established chemical principles and field-proven insights, this document delves into the synthesis, purification, stability, and analytical characterization of this compound, offering a framework for its effective handling and utilization in a research and development setting.
Introduction: Significance and Physicochemical Profile
4-Hydrazino-6-ethoxyquinoline hydrochloride is a heterocyclic compound featuring a quinoline core, a hydrazine moiety, and an ethoxy group. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The hydrazine group, while conferring reactivity, is a key functional handle for the synthesis of more complex molecules, such as pyridazines and other heterocyclic systems. The hydrochloride salt form is typically employed to enhance the stability and solubility of the parent compound.
While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on its constituent functional groups and related chemical structures.
Table 1: Predicted Physicochemical Properties of 4-Hydrazino-6-ethoxyquinoline hydrochloride
Typical for hydrochloride salts of organic bases.[3]
Solubility
Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and sparingly soluble in nonpolar organic solvents.
The hydrochloride salt form increases aqueous solubility.
pKa
The quinoline nitrogen and the hydrazine nitrogens will have distinct pKa values. The quinoline nitrogen is expected to be more basic than the hydrazine nitrogens.
General principles of basicity in heterocyclic compounds.
Synthesis and Purification: A Pathway to High Purity
The synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride would likely proceed through a multi-step pathway, starting from a readily available substituted aniline. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of quinolines and hydrazines.[4][5][6]
Caption: Plausible synthetic pathway for 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Hydroxy-6-ethoxyquinoline. This can be achieved via the Gould-Jacobs reaction, where p-phenetidine is reacted with diethyl malonate. The resulting intermediate is then cyclized at high temperatures.[4]
Step 2: Chlorination. The 4-hydroxy group is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial step to activate the 4-position for nucleophilic substitution.
Step 3: Hydrazinolysis. The 4-chloro-6-ethoxyquinoline is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ion to form 4-hydrazino-6-ethoxyquinoline.[5]
Step 4: Salt Formation. The free base is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid (in a solvent like isopropanol or as a gas) to precipitate the hydrochloride salt.
Purification Protocol
Achieving high purity is critical for downstream applications. The following protocol is recommended:
Crystallization: The crude hydrochloride salt should be recrystallized from a suitable solvent system, such as ethanol/water or methanol/ether, to remove unreacted starting materials and by-products.
Washing: The filtered crystals should be washed with a cold, non-solvent (e.g., diethyl ether) to remove residual soluble impurities.
Drying: The purified solid should be dried under vacuum at a controlled temperature to remove residual solvents.
Stability and Degradation: Understanding the Liabilities
Hydrazine-containing compounds are known for their potential instability, particularly their susceptibility to oxidation.[7] The hydrochloride salt form generally improves stability by protonating the basic nitrogen atoms, making them less susceptible to oxidation.
Key Factors Influencing Stability:
Oxygen: The primary degradation pathway for hydrazines is oxidation, which can be catalyzed by trace metals.[7] It is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
pH: Hydrazines are generally more stable in acidic conditions.[7] In neutral or alkaline solutions, the free base is more prevalent and susceptible to oxidation.
Light: Quinoline derivatives can be light-sensitive. Photolytic degradation is a potential concern, and the compound should be stored in amber vials or protected from light.
Temperature: Elevated temperatures will accelerate degradation.[8] Storage at reduced temperatures is recommended.
Forced Degradation Studies
To understand the degradation pathways and to develop stability-indicating analytical methods, forced degradation studies are essential.[9][10]
Caption: Workflow for forced degradation studies of 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Predicted Degradation Pathways
Oxidation: The hydrazine moiety is the most likely site of oxidation, potentially leading to the formation of a diazene, which could further react or dimerize.[7] The ultimate oxidation product could be 6-ethoxyquinoline.
Hydrolysis: Under harsh hydrolytic conditions, the hydrazine group could potentially be cleaved to yield 4-hydroxy-6-ethoxyquinoline.
Analytical Characterization for Purity and Stability Assessment
A suite of analytical techniques is necessary to fully characterize 4-Hydrazino-6-ethoxyquinoline hydrochloride and to monitor its purity and stability over time. The mass balance approach is a comprehensive strategy for purity evaluation.[11]
Table 2: Analytical Methods for Characterization
Analytical Technique
Purpose
Expected Outcome/Information
High-Performance Liquid Chromatography (HPLC)
Purity determination, quantification of impurities and degradants.
A primary peak for the main compound and smaller peaks for impurities. A stability-indicating method should resolve the main peak from all potential degradants.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Identification of impurities and degradation products.
Provides the molecular weight of the main compound and any related substances, aiding in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Structural confirmation and identification.
Provides a unique spectral fingerprint of the molecule, confirming the connectivity of atoms.
Infrared (IR) Spectroscopy
Functional group identification.
Shows characteristic absorption bands for N-H (hydrazine), C=N (quinoline), and C-O (ethoxy) bonds.
Karl Fischer Titration
Quantification of water content.
Determines the amount of residual water in the solid material.[11]
Thermogravimetric Analysis (TGA)
Assessment of non-volatile impurities and thermal stability.
Measures weight loss as a function of temperature, indicating the presence of residual solvents or thermal decomposition.[11]
Protocol: Development of a Stability-Indicating HPLC Method
Column Selection: A C18 reversed-phase column is a good starting point.
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent compound from its potential impurities and degradants.
Detector: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.
Method Validation: The method must be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Recommended Handling and Storage
Based on the chemical nature of 4-Hydrazino-6-ethoxyquinoline hydrochloride, the following handling and storage procedures are recommended to maintain its purity and stability:
Storage Conditions: Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).[13] It should be kept in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[14][15]
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze oxidation.
Conclusion
4-Hydrazino-6-ethoxyquinoline hydrochloride is a valuable, yet potentially labile, chemical intermediate. A thorough understanding of its synthesis, purification, and degradation pathways is essential for its successful application in research and drug development. By implementing the robust analytical methods and adhering to the stringent handling and storage protocols outlined in this guide, researchers can ensure the integrity of this compound and the reliability of their experimental outcomes. The principles and methodologies described herein provide a solid foundation for the safe and effective use of 4-Hydrazino-6-ethoxyquinoline hydrochloride.
References
PubChem. Synthesis of 4-hydroxyquinolines as potential cytotoxic agents.
Google P
Google Patents.
Chemsrc. 4-Hydrazinopyridine.
PubChem. 4-Hydrazinopyridine.
SciSpace. Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride.
A Comprehensive Technical Guide to 4-Hydrazino-6-ethoxyquinoline hydrochloride for Researchers and Drug Development Professionals
Introduction 4-Hydrazino-6-ethoxyquinoline hydrochloride is a quinoline derivative that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. As a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Hydrazino-6-ethoxyquinoline hydrochloride is a quinoline derivative that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. As a heterocyclic compound, it belongs to a class of molecules known for their diverse biological activities. The incorporation of a hydrazine group at the 4-position and an ethoxy group at the 6-position of the quinoline ring system provides a unique chemical scaffold for the development of novel therapeutic agents. This guide aims to provide an in-depth technical overview of this compound, from its fundamental properties to its practical applications, with a focus on empowering researchers and drug development professionals in their work.
Chapter 1: Physicochemical Properties and Synthesis Overview
1.1 Physicochemical Properties
Property
Value
Molecular Formula
C₁₁H₁₄ClN₃O
Molecular Weight
239.70 g/mol
Appearance
Typically a solid powder
CAS Number
1172910-15-4
1.2 Synthesis Overview
The synthesis of 4-hydrazino-6-ethoxyquinoline hydrochloride generally involves a multi-step process starting from a substituted aniline. A common synthetic route begins with the appropriate ethoxy-substituted aniline, which undergoes cyclization to form the quinoline ring. Subsequent chlorination at the 4-position, often using reagents like phosphorus oxychloride, yields a 4-chloroquinoline intermediate. This intermediate is then reacted with hydrazine hydrate to substitute the chlorine atom with a hydrazino group, followed by conversion to the hydrochloride salt. The hydrazine moiety is a versatile functional group that can be further modified to create a diverse library of compounds for screening.[1]
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Chapter 3: Commercial Sourcing and Supplier Evaluation
For researchers and drug development professionals, sourcing high-quality reagents is paramount. Several chemical suppliers offer 4-Hydrazino-6-ethoxyquinoline hydrochloride. When evaluating suppliers, it is crucial to consider factors beyond price, such as purity, availability of technical documentation, and customer support.
3.1 Commercial Suppliers
The following table provides a non-exhaustive list of potential commercial suppliers. It is important to note that the availability and specifications of products can change, so direct inquiry with the suppliers is always recommended.
Supplier
Product Name
CAS Number
Purity
Notes
BOC Sciences
4-Hydrazino-6-ethoxyquinoline hydrochloride
1172910-15-4
Inquire
A global supplier of a wide range of chemicals for research and development. []
A supplier of fine chemicals for research and production. [5]
3.2 Evaluating a Supplier
Certificate of Analysis (CoA): Always request a lot-specific CoA. This document provides critical data on the identity and purity of the compound, determined by methods such as NMR, LC-MS, and elemental analysis.
Safety Data Sheet (SDS): The SDS contains essential information on the hazards, handling, storage, and disposal of the chemical.
[6][7]* Purity: For most research applications, a purity of ≥95% is desirable. Higher purity may be required for sensitive assays or in vivo studies.
Consistency: A reliable supplier will provide consistent quality between batches.
Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting.
Chapter 4: Applications in Research and Drug Development
The structural features of 4-Hydrazino-6-ethoxyquinoline hydrochloride make it an attractive starting point for the synthesis of more complex molecules with potential therapeutic value.
4.1 Medicinal Chemistry
The hydrazine group can be readily reacted with various electrophiles to generate a library of derivatives. For example, reaction with aldehydes or ketones yields hydrazones, while reaction with isocyanates or isothiocyanates produces semicarbazides and thiosemicarbazides, respectively. These derivatives can then be screened for biological activity against a panel of targets. Quinolines and their derivatives have been investigated for a wide range of therapeutic applications, including as antimalarial, antibacterial, and anticancer agents.
[1]
4.2 Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol provides a general procedure for the synthesis of a hydrazone derivative from 4-Hydrazino-6-ethoxyquinoline hydrochloride and an aromatic aldehyde.
Materials:
4-Hydrazino-6-ethoxyquinoline hydrochloride
Aromatic aldehyde (e.g., benzaldehyde)
Ethanol
Glacial acetic acid (catalytic amount)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Procedure:
Dissolve 1 equivalent of 4-Hydrazino-6-ethoxyquinoline hydrochloride in ethanol in a round-bottom flask.
Add a slight excess (1.1 equivalents) of the aromatic aldehyde to the solution.
Add a catalytic amount (1-2 drops) of glacial acetic acid.
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, allow the mixture to cool to room temperature.
The product may precipitate out of solution upon cooling. If not, the solvent can be removed under reduced pressure.
The crude product can be purified by recrystallization or column chromatography.
Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).
Caption: Workflow for the synthesis of a hydrazone derivative.
Chapter 5: Handling, Storage, and Safety Precautions
5.1 Handling
4-Hydrazino-6-ethoxyquinoline hydrochloride should be handled by trained personnel in a well-ventilated area, preferably in a chemical fume hood. [8]Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. [8]Avoid inhalation of dust and contact with skin and eyes.
[9]
5.2 Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents.
5.3 Safety Precautions
Hydrazine and its derivatives are known to be toxic and may be carcinogenic. [10][11]Handle with extreme care. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet.
[10]
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
[9]* Skin Contact: Wash off with soap and plenty of water.
[11]* Inhalation: Move the person to fresh air.
[9]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.
[9]
In all cases of exposure, seek immediate medical attention.
[11]
Chapter 6: Troubleshooting Common Experimental Issues
Issue
Possible Cause
Suggested Solution
Low reaction yield
Incomplete reaction
Increase reaction time or temperature. Check the purity of starting materials.
Try a different solvent system for recrystallization or chromatography.
Inconsistent analytical data
Sample degradation
Store the compound properly and analyze it promptly after preparation.
Presence of residual solvent
Dry the sample under high vacuum.
Conclusion
4-Hydrazino-6-ethoxyquinoline hydrochloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique chemical structure offers numerous possibilities for derivatization, enabling the exploration of a broad chemical space in the quest for new drugs. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely utilize this compound in their research and development endeavors. As with any chemical, a thorough review of the Safety Data Sheet and adherence to good laboratory practices are essential for safe handling and successful experimentation.
References
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016, October 12). Google Patents.
Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). (n.d.). Cole-Parmer. Retrieved January 27, 2026, from [Link]
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 27, 2026, from [Link]
Hydrazine synthesis. (1993, December 28). Google Patents.
The Rising Prominence of Substituted Hydrazinoquinolines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Fusion of Two Pharmacophoric Powerhouses In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Fusion of Two Pharmacophoric Powerhouses
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic system provides a versatile framework for the design of molecules that can interact with a wide array of biological targets.[2][3] Similarly, the hydrazine and its hydrazone derivatives (-NH-N=C<) are recognized for their significant pharmacological potential, contributing to the bioactivity of numerous approved drugs.[4] The strategic hybridization of these two pharmacophores into substituted hydrazinoquinolines has unlocked a new frontier in drug discovery, yielding compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4]
This technical guide provides an in-depth exploration of the applications of substituted hydrazinoquinolines in medicinal chemistry. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this guide aims to empower scientists to navigate and innovate within this exciting field.
Synthetic Strategies: Crafting the Hydrazinoquinoline Core
The synthesis of substituted hydrazinoquinolines typically involves a multi-step process, beginning with the construction of the quinoline ring, followed by the introduction of the hydrazine or hydrazone moiety. A common and effective method for synthesizing the foundational 2-hydrazinoquinoline involves the reaction of 2-chloroquinoline with hydrazine hydrate.[5]
General Synthesis of 2-Hydrazinoquinoline
A typical procedure involves refluxing 2-chloroquinoline with an excess of hydrazine hydrate in a suitable solvent such as ethanol.[5] The reaction mixture is then cooled, and the resulting precipitate of 2-hydrazinoquinoline is collected by filtration.
Experimental Protocol: Synthesis of 2-Hydrazinoquinoline [5]
In a round-bottom flask, dissolve 2-chloroquinoline (1 equivalent) in ethanol.
Add hydrazine hydrate (1.5 equivalents).
Reflux the mixture with stirring for 3 hours.
Cool the reaction mixture in a water bath.
Collect the precipitated crystals by filtration.
Wash the crystals with a small amount of cold ethanol.
Recrystallize the product from a suitable solvent (e.g., methyl ethyl ketone) to obtain pure 2-hydrazinoquinoline.
The synthesis of 4-hydrazinylquinolin-2(1H)-ones can be achieved from the corresponding 4-chloro-quinolin-2(1H)-ones.[6] Substituted hydrazones are subsequently synthesized through the condensation of the hydrazinoquinoline with various aldehydes or ketones, often in the presence of a catalytic amount of acid.[4]
Experimental Protocol: General Synthesis of Hydrazone Derivatives
Dissolve the 3-(hydrazinyl)quinoxaline derivative (1 mmol) in ethanol (25 mL) in a round-bottom flask.
Add the desired substituted ketone or aldehyde (1 mmol) to the solution.
Add a catalytic amount of glacial acetic acid (2 mL).
Heat the reaction mixture under reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Quench the residue with crushed ice to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
Recrystallize the crude product from ethanol to afford the pure hydrazone derivative.
The versatility of these synthetic routes allows for the introduction of a wide range of substituents on both the quinoline ring and the hydrazone moiety, enabling the systematic exploration of structure-activity relationships.
Anticancer Applications: Targeting the Engines of Malignancy
Substituted hydrazinoquinolines have emerged as a significant class of anticancer agents, exhibiting their therapeutic effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[7][8]
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][9] Overexpression or constitutive activation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[2]
EGFR Inhibition: Hydrazinoquinoline derivatives have been designed as potent EGFR inhibitors.[10] They typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the autophosphorylation and downstream signaling cascades that promote cancer cell growth and survival.[11] The inhibition of the EGFR signaling pathway can lead to cell cycle arrest, primarily at the G1/S phase, and the induction of apoptosis.[2]
VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process.[9] Substituted quinolines have been shown to inhibit VEGFR-2 kinase activity, leading to a suppression of downstream signaling pathways such as the Akt/mTOR/p70s6k pathway, which are critical for endothelial cell proliferation, migration, and survival.[9]
Caption: Inhibition of EGFR and VEGFR signaling by substituted hydrazinoquinolines.
Data Summary: Anticancer Activity of Substituted Hydrazinoquinolines
Compound
Cancer Cell Line
IC50 (µM)
Mechanism of Action
Reference
Quinoline thiosemicarbazone derivative 8
HCT 116 (Colon)
0.03-0.065
G0/G1 phase cell cycle arrest, Cytochrome C release
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol Steps:
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete cell culture medium.
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with the final DMSO concentration typically below 0.5%). Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Applications: A New Front in the Fight Against Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Substituted hydrazinoquinolines have demonstrated promising activity against a range of bacteria and fungi.
Mechanism of Action: DNA Gyrase Inhibition
One of the key mechanisms by which quinoline-based compounds exert their antibacterial effects is through the inhibition of DNA gyrase.[5][6] DNA gyrase is a bacterial topoisomerase II enzyme that is essential for DNA replication, repair, and transcription.[5] By inhibiting this enzyme, hydrazinoquinoline derivatives can disrupt these vital cellular processes, leading to bacterial cell death.
Caption: Mechanism of antibacterial action via DNA gyrase inhibition.
Data Summary: Antimicrobial Activity of Substituted Hydrazinoquinolines
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Steps:
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, autoimmune disorders, and certain cancers. Substituted hydrazinoquinolines have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade.[7]
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[7][15] Non-steroidal anti-inflammatory drugs (NSAIDs) typically target COX enzymes. However, dual inhibition of both COX and LOX pathways is a promising strategy for developing safer and more effective anti-inflammatory agents.[7] Certain hydrazinoquinoline derivatives have been investigated as dual COX/LOX inhibitors.
Caption: Dual inhibition of COX and LOX pathways by substituted hydrazinoquinolines.
Antiviral Applications: A Promising Avenue for New Therapeutics
The constant threat of viral pandemics underscores the urgent need for new antiviral drugs. Substituted hydrazinoquinolines have shown potential as antiviral agents against a variety of viruses, including coronaviruses.[16]
Data Summary: Antiviral Activity of Substituted Hydrazinoquinolines
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Bioactivity
The biological activity of substituted hydrazinoquinolines is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly influence activity. For example, the presence of a fluorine atom and a piperazine ring in some quinolone derivatives is associated with a broader spectrum of antibacterial activity and higher intrinsic potency.[8]
The Hydrazone Moiety: The substituents on the aldehyde or ketone used to form the hydrazone play a critical role in modulating the biological activity. Aromatic and heterocyclic moieties are commonly employed to enhance interactions with biological targets.
Linker and Stereochemistry: The length and flexibility of any linker between the quinoline and hydrazone moieties, as well as the stereochemistry of the molecule, can also have a profound impact on bioactivity.
Conclusion and Future Perspectives
Substituted hydrazinoquinolines represent a highly versatile and promising class of compounds in medicinal chemistry. Their ability to interact with a diverse range of biological targets has led to the development of potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for the optimization of lead compounds.
Future research in this area will likely focus on:
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of more targeted and effective drugs.
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their successful clinical translation.
Combating Drug Resistance: Substituted hydrazinoquinolines offer a potential avenue for overcoming existing drug resistance mechanisms, particularly in the fields of oncology and infectious diseases.
The continued exploration of the chemical space around the hydrazinoquinoline scaffold, guided by a thorough understanding of SAR and mechanistic principles, holds immense promise for the discovery of next-generation therapeutics to address pressing global health challenges.
References
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). PubMed Central. Retrieved from [Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved from [Link]
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). ResearchGate. Retrieved from [Link]
Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). PubMed Central. Retrieved from [Link]
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI. Retrieved from [Link]
Synthesis of 2-Hydrazinoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]
Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach. (2018). PubMed. Retrieved from [Link]
Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central. Retrieved from [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Publisher. Retrieved from [Link]
Dependence of antiviral activity against H5N1 expressed as log 1/IC50... (n.d.). ResearchGate. Retrieved from [Link]
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). PubMed Central. Retrieved from [Link]
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). PubMed Central. Retrieved from [Link]
Overview of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, generating prostanoids and leukotrienes, respectively, in response to inflammatory stimuli. (n.d.). ResearchGate. Retrieved from [Link]
A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. (n.d.). NIH. Retrieved from [Link]
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). MDPI. Retrieved from [Link]
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]
8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. (2015). Semantic Scholar. Retrieved from [Link]
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (n.d.). MDPI. Retrieved from [Link]
Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. (n.d.). PubMed. Retrieved from [Link]
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
Dose-inhibition curves for bioactive compounds, where IC50 values were... (n.d.). ResearchGate. Retrieved from [Link]
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PubMed Central. Retrieved from [Link]
Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). PubMed Central. Retrieved from [Link]
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). NIH. Retrieved from [Link]
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). ScienceDirect. Retrieved from [Link]
Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). PubMed Central. Retrieved from [Link]
Exploring LOX and COX Analysis in Anti-Inflammatory Research. (2023). Athmic Biotech Solutions. Retrieved from [Link]
Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF‐Induced VEGFR2 Signaling Pathway | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
(PDF) Synthesis and Antimicrobial Studies of Some Novel Pyrazoline and Isoxazoline Derivatives. (2016). ResearchGate. Retrieved from [Link]
Application Notes and Protocols for 4-Hydrazino-6-ethoxyquinoline hydrochloride as a Chemical Probe for Protein Profiling
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Covalent Probes in Exploring the Proteome Activity-based protein profiling (ABPP) has revolutionized our ability to study enzyme f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Covalent Probes in Exploring the Proteome
Activity-based protein profiling (ABPP) has revolutionized our ability to study enzyme function directly within a native biological context.[1][2] Unlike traditional methods that measure protein abundance, ABPP utilizes chemical probes that covalently modify active enzymes, providing a direct readout of their functional state.[2] This approach is invaluable for identifying novel drug targets, elucidating mechanisms of drug action, and discovering biomarkers.
Hydrazine-based probes have emerged as a powerful class of tools within the ABPP arsenal.[3][4][5] Their utility stems from the electron-rich nature of the hydrazine moiety, which can covalently label a diverse range of proteins, particularly those harboring electrophilic cofactors or susceptible to oxidative modifications.[1][3][4][5] This guide focuses on a specific, yet broadly applicable, hydrazine probe: 4-Hydrazino-6-ethoxyquinoline hydrochloride. The quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, suggesting that probes built on this framework may offer unique targeting capabilities.[6][7]
Mechanism of Action: Targeting the "Electrophilome" and Oxidative Modifications
The primary utility of 4-Hydrazino-6-ethoxyquinoline hydrochloride as a chemical probe lies in its ability to covalently react with specific functional groups within proteins. This reactivity is not random; it is directed towards sites of heightened electrophilicity, often found within enzyme active sites or as a result of post-translational modifications.
Targeting Electrophilic Cofactors and Intermediates
A significant portion of the proteome, often termed the "electrophilome," utilizes electrophilic species for catalysis.[1][3][4][5] This includes enzymes with organic and inorganic cofactors that are essential for their function. The hydrazine group of the probe can engage with these electrophilic centers through both polar and radicaloid mechanisms.[1][3][4] This broad reactivity allows a single probe to potentially target multiple enzyme classes, making it a versatile tool for exploratory studies.[1][3][4][5]
Profiling Protein Carbonylation: A Marker of Oxidative Stress
Protein carbonylation is an irreversible post-translational modification that arises from oxidative stress and is implicated in aging and various diseases.[8][9] Carbonyl groups can be introduced on protein side chains through direct oxidation or by adduction of lipid peroxidation products.[8][9] The hydrazine moiety of 4-Hydrazino-6-ethoxyquinoline hydrochloride readily reacts with these protein carbonyls to form stable hydrazone adducts, enabling the enrichment and identification of carbonylated proteins.[10][11]
Experimental Workflow: From Labeling to Identification
A typical chemoproteomic experiment using 4-Hydrazino-6-ethoxyquinoline hydrochloride involves several key stages, from initial labeling of the proteome to the final identification of target proteins by mass spectrometry.
Caption: General workflow for protein profiling using a hydrazine-based chemical probe.
Detailed Protocols
The following protocols provide a starting point for utilizing 4-Hydrazino-6-ethoxyquinoline hydrochloride in your research. Optimization of probe concentration, incubation times, and lysis conditions may be necessary for specific biological systems.
Preparation of Stock Solutions
Probe Stock: Prepare a 10 mM stock solution of 4-Hydrazino-6-ethoxyquinoline hydrochloride in DMSO. Store at -20°C, protected from light.
Reporter Tag Stock: Prepare a 10 mM stock solution of a suitable azide-containing reporter tag (e.g., Biotin-Azide or a fluorescent azide) in DMSO. Store at -20°C.
Click Chemistry Reagents:
CuSO₄: 50 mM in water.
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water (prepare fresh).
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 2 mM in DMSO.
Protocol 1: In Situ Labeling in Live Cells
This protocol is designed for labeling proteins within living cells to capture their activity state in a native environment.
Cell Culture: Plate cells of interest and grow to 80-90% confluency.
Competitive Inhibition (Control): For competition experiments, pre-incubate cells with a relevant inhibitor (10x excess) for 1 hour at 37°C.[12]
Probe Labeling: Replace the culture medium with serum-free medium containing the desired final concentration of 4-Hydrazino-6-ethoxyquinoline hydrochloride (typically 10-100 µM). Incubate for 1-2 hours at 37°C.
Cell Lysis:
Wash cells twice with cold PBS.
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
Proceed to Click Chemistry (Section 4.4).
Protocol 2: Labeling of Proteome Lysates
This protocol is suitable for labeling proteins from cell or tissue lysates.
Sample Preparation:
Prepare cell or tissue lysate in a suitable lysis buffer without detergents if possible (e.g., PBS with protease inhibitors, followed by sonication).
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Normalize the protein concentration of all samples to 1-2 mg/mL.
Probe Labeling: Add 4-Hydrazino-6-ethoxyquinoline hydrochloride to the lysate to a final concentration of 100-500 µM. Incubate for 1-2 hours at 37°C with gentle shaking.
Proceed to Click Chemistry (Section 4.4).
Protocol 3: Click Chemistry and Protein Enrichment
This protocol utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag for visualization or enrichment.[13]
Prepare Click Reaction Mix: For a 1 mg protein sample in 1 mL:
Add 10 µL of 10 mM Biotin-Azide stock (final concentration 100 µM).
Add 20 µL of 50 mM TCEP (final concentration 1 mM).
Add 6 µL of 2 mM TBTA (final concentration 12 µM).
Add 20 µL of 50 mM CuSO₄ (final concentration 1 mM).
Incubation: Vortex the sample and incubate at room temperature for 1 hour.
Protein Precipitation: Precipitate the protein to remove excess reagents (e.g., with acetone or methanol/chloroform).
Enrichment (for Biotin-tagged proteins):
Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation.
Wash the beads extensively with 0.2% SDS in PBS, followed by PBS, and finally 50 mM ammonium bicarbonate.
On-Bead Digestion:
Resuspend the beads in 50 mM ammonium bicarbonate.
Add sequencing-grade trypsin (e.g., 1 µg).
Incubate overnight at 37°C.
Peptide Elution: Collect the supernatant containing the digested peptides. Further elute peptides from the beads with 80% acetonitrile/0.1% formic acid.
Sample Preparation for MS: Dry the pooled peptides and resuspend in a suitable buffer for LC-MS/MS analysis.
Data Interpretation and Quantitative Analysis
Parameter
Recommended Starting Conditions
Key Considerations
Probe Concentration (In Situ)
10 - 100 µM
Higher concentrations may lead to off-target effects and toxicity. Titration is recommended.
Probe Concentration (Lysate)
100 - 500 µM
Higher concentrations are often needed in lysates due to the higher protein content.
Incubation Time
1 - 2 hours
Longer incubation times may increase labeling but also the risk of non-specific binding.
Protein Input for Enrichment
1 - 5 mg
Sufficient protein is required for the identification of low-abundance targets.
Quantitative Strategy
SILAC, TMT, Label-free
Use quantitative proteomics to compare labeling between different conditions (e.g., with and without a competitive inhibitor).
Concluding Remarks
4-Hydrazino-6-ethoxyquinoline hydrochloride is a promising chemical probe for exploring the functional proteome. Its ability to target both electrophilic cofactors and sites of oxidative damage provides a broad window into cellular biochemistry. The protocols outlined in this guide, coupled with rigorous experimental design and data analysis, will enable researchers to leverage this tool for novel discoveries in basic research and drug development. As with any chemical probe, careful validation and the use of appropriate controls, such as competitive inhibition, are paramount to ensure the biological relevance of the findings.
References
Bachovchin, D. A., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]
Al-Ostoot, F. H., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]
Bachovchin, D. A., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed. [Link]
Bachovchin, D. A., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ResearchGate. [Link]
Bachovchin, D. A., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]
Codreanu, S. G., et al. (2010). Proteomic Identification of Carbonylated Proteins and Their Oxidation Sites. Methods in Molecular Biology. [Link]
Fahmy, H. H., et al. (2017). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Pharmaceutical and Chemical Journal. [Link]
Lin, Z., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]
Yang, Y., & Wang, C. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]
Mirzaei, H., & Regnier, F. (2010). Proteomic identification of carbonylated proteins and their oxidation sites. Journal of Proteome Research. [Link]
Wang, X., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Pest Management Science. [Link]
Gornowicz, A., & Bielawska, A. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules. [Link]
Lin, Z., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. ResearchGate. [Link]
Liu, Y., et al. (2022). Quantitative Site-Specific Chemoproteomic Profiling of Protein Lipoylation. Journal of the American Chemical Society. [Link]
Brooks, C. D., et al. (1993). Hydrazine synthesis.
Baraibar, M. A., & Friguet, B. (2013). Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging. Journal of Proteomics. [Link]
Wang, M., et al. (2020). Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe. Analytical Chemistry. [Link]
Al-Ostoot, F. H., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Organic and Biomolecular Chemistry. [Link]
Dinsdale, J. L., et al. (2011). Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins. Current Analytical Chemistry. [Link]
Preventing degradation of 4-Hydrazino-6-ethoxyquinoline hydrochloride stock solutions
Welcome to the technical support center for 4-Hydrazino-6-ethoxyquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Hydrazino-6-ethoxyquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation, storage, and troubleshooting of stock solutions to ensure experimental reproducibility and success.
Introduction: Understanding the Molecule
4-Hydrazino-6-ethoxyquinoline hydrochloride is a molecule of interest in medicinal chemistry and drug discovery. Its structure combines a quinoline core, an ethoxy group, and a reactive hydrazino moiety. The hydrochloride salt form enhances its solubility in aqueous solutions. However, the presence of the hydrazine group makes the molecule susceptible to degradation, primarily through oxidation. This guide will provide you with the necessary knowledge to mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 4-Hydrazino-6-ethoxyquinoline hydrochloride stock solutions?
A1: The principal degradation pathway is the oxidation of the hydrazino group.[1][2] This reaction is often catalyzed by dissolved oxygen, trace metal ions (e.g., Cu²⁺), and is accelerated at neutral to alkaline pH.[1][3][4] Light and elevated temperatures can also contribute to degradation.[5][6][7]
Q2: Why is the compound supplied as a hydrochloride salt?
A2: The hydrochloride salt serves two main purposes. Firstly, it protonates the basic nitrogen atoms in the quinoline ring and the hydrazine group, which generally increases the compound's solubility in aqueous solvents. Secondly, the acidic nature of the hydrochloride salt helps to stabilize the reactive hydrazino group, as hydrazines are known to be more stable under acidic conditions.[1][2]
Q3: What are the visible signs of stock solution degradation?
A3: Degradation can manifest as a change in color of the solution, often turning yellow or brown. You may also observe the formation of precipitates or a decrease in the potency of the compound in your assays over time.
Q4: Can I use common laboratory solvents to prepare my stock solution?
A4: The choice of solvent is critical. While the hydrochloride salt is designed for aqueous solubility, using deoxygenated, acidic buffers is highly recommended. Organic solvents like DMSO may also be used, but their purity and water content should be carefully considered, as residual water and impurities can promote degradation.
Q5: How long can I store the stock solution?
A5: The stability of the stock solution is highly dependent on the storage conditions. When prepared and stored correctly, as outlined in this guide, a stock solution can be stable for several weeks at -20°C or for shorter periods at 2-8°C. However, for sensitive applications, it is always best to prepare fresh solutions.
Troubleshooting Guide
This section addresses common problems encountered when working with 4-Hydrazino-6-ethoxyquinoline hydrochloride stock solutions.
Problem
Potential Cause
Recommended Solution
Solution turns yellow/brown shortly after preparation.
Oxidation of the hydrazino group.
Prepare the solution using deoxygenated solvents. Work quickly and protect the solution from light. Consider adding a small amount of an antioxidant like ascorbic acid if compatible with your experimental system.
Precipitate forms in the stock solution upon storage.
Poor solubility at storage temperature or degradation product formation.
Ensure the compound is fully dissolved at a suitable concentration. If storing at low temperatures, perform a solubility test first. If degradation is suspected, discard the solution and prepare a fresh batch under optimized conditions.
Inconsistent results in bioassays.
Degradation of the stock solution leading to reduced active compound concentration.
Prepare fresh stock solutions more frequently. Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. Always use a consistent, validated protocol for solution preparation.
Difficulty dissolving the compound.
Incorrect solvent or pH.
Use an acidic buffer (e.g., citrate or acetate buffer, pH 4-5) to aid dissolution and enhance stability. Gentle warming and sonication can be used, but avoid excessive heat.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is designed to maximize the stability of your aqueous stock solution.
Acidic buffer (e.g., 50 mM sodium citrate, pH 4.5)
Inert gas (e.g., argon or nitrogen)
Sterile, amber glass vials or polypropylene tubes
Procedure:
Deoxygenate the Solvent: Sparge the acidic buffer with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
Weigh the Compound: In a clean, dry weighing boat, accurately weigh the desired amount of 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Dissolution: Transfer the powder to a sterile vial. Add the deoxygenated acidic buffer to achieve the desired final concentration.
Mixing: Cap the vial and vortex or sonicate briefly until the compound is fully dissolved.
Inert Gas Blanket: Before sealing the vial for storage, gently flush the headspace with the inert gas to create an oxygen-free atmosphere.
Storage: Store the solution in aliquots at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a DMSO Stock Solution
For applications requiring a water-free organic solvent.
Use Anhydrous DMSO: Ensure your DMSO is of high purity and has a low water content.
Weigh the Compound: Accurately weigh the desired amount of the compound.
Dissolution: In a sterile vial, add the anhydrous DMSO to the powder.
Mixing: Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming (to room temperature if DMSO was stored refrigerated) may assist dissolution.
Inert Gas Blanket: Flush the headspace of the vial with an inert gas.
Storage: Store in small aliquots at -20°C. DMSO solutions should be allowed to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Visualizing the Degradation Pathway and Mitigation Strategies
The following diagrams illustrate the key concepts for maintaining the stability of your 4-Hydrazino-6-ethoxyquinoline hydrochloride stock solutions.
Caption: Key factors leading to degradation and corresponding mitigation strategies.
Caption: Recommended workflow for preparing a stable stock solution.
References
Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. Available at: [Link]
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Kalyanaraman, B., & Sinha, B. K. (1985). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Journal of Applied Toxicology, 5(4), 219-227. Available at: [Link]
El-Gendy, M. A., & El-Sherbeny, M. A. (2010). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 15(4), 2383-2391. Available at: [Link]
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Available at: [Link]
DTIC. (1997). The Chemical and Biochemical Degradation of Hydrazine. Available at: [Link]
DTIC. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]
Szweda, R., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Pharmaceutical Research, 35(10), 193. Available at: [Link]
Technical Support Center: Matrix Effects in the Analysis of 4-Hydrazino-6-ethoxyquinoline hydrochloride
Answering the complex challenges of bioanalysis requires not only technical proficiency but a deep understanding of the intricate interactions between an analyte and its biological environment. This Technical Support Cen...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the complex challenges of bioanalysis requires not only technical proficiency but a deep understanding of the intricate interactions between an analyte and its biological environment. This Technical Support Center is designed for you, the research scientist, to navigate the specific issues related to matrix effects when analyzing samples labeled with 4-Hydrazino-6-ethoxyquinoline hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning and field-proven insights to build robust and reliable assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers frequently encounter when dealing with matrix effects, especially in the context of a polar, basic compound like 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Q1: What exactly are "matrix effects" in LC-MS/MS bioanalysis?
A1: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] When analyzing biological samples (e.g., plasma, urine, tissue homogenates), these endogenous components—such as phospholipids, salts, proteins, and metabolites—can enter the mass spectrometer's ion source at the same time as your target analyte.[1][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[4][5][6] The most common phenomenon is ion suppression, where matrix components compete with the analyte for the available charge in the ion source, reducing the number of analyte ions that are formed and detected.
Q2: Why might my assay with 4-Hydrazino-6-ethoxyquinoline hydrochloride be particularly susceptible to matrix effects?
A2: The chemical properties of 4-Hydrazino-6-ethoxyquinoline hydrochloride inherently increase its susceptibility to matrix effects, particularly when using Electrospray Ionization (ESI).
Basicity and Polarity: As a quinoline derivative with a hydrazine group, the molecule is basic and polar. Compounds with these characteristics are known to be prime candidates for engaging in the competitive ionization processes that lead to matrix effects.[4][6]
Ionization Mechanism: In positive-mode ESI, the analyte must be protonated to be detected. Co-eluting basic compounds from the matrix can compete for protons, thereby suppressing the ionization of the target analyte.
Reactivity: The hydrazine group is highly reactive and can be unstable under certain conditions, such as neutral or alkaline pH, or in the presence of oxygen.[7] While not a direct matrix effect, this instability can lead to analyte loss and variability that mimics matrix effects if sample handling and storage are not rigorously controlled.
Q3: How can I preemptively know if my assay is suffering from matrix effects?
A3: You can't know for certain without testing, but early indicators of potential matrix effects include poor reproducibility between replicate injections of the same sample, inconsistent recovery, and calibration curves that fail to meet linearity criteria. The definitive diagnosis, however, requires specific experiments such as the post-column infusion test or a quantitative assessment of the matrix factor.[1]
Q4: What are the regulatory expectations for evaluating matrix effects?
A4: Global regulatory bodies, including the FDA, EMA, and the consolidated ICH, mandate the evaluation of matrix effects for all quantitative LC-MS/MS bioanalytical methods.[3][8] The core requirement is to demonstrate that the accuracy and precision of your method are not compromised by the variability between different sources of the biological matrix. This is typically achieved by testing at least six different lots of the matrix from individual donors.[1][9][10][11] The International Council for Harmonisation (ICH) M10 guideline is the current global standard.[12]
Part 2: Troubleshooting Guide
This guide provides structured answers to common problems encountered during method development and validation.
Problem: My analyte signal is highly variable and often suppressed. How do I definitively prove this is a matrix effect?
Solution: You need to perform an experiment that can visualize and isolate the effect of the matrix on your analyte's signal. The gold standard for this is the Post-Column Infusion (PCI) experiment .
Causality: The PCI experiment works by establishing a constant, steady signal of your analyte. A blank, extracted matrix sample is then injected into the LC system. If components eluting from the column affect the ionization of the constantly infused analyte, you will see a dip (suppression) or a rise (enhancement) in the baseline signal. This directly correlates the retention time of interfering components with the impact on your analyte's signal.
Below is a workflow diagram and a detailed protocol for this critical diagnostic experiment.
Caption: Workflow for the Post-Column Infusion experiment to diagnose matrix effects.
➡️ Experimental Protocol: Post-Column Infusion
Prepare Analyte Solution: Create a solution of 4-Hydrazino-6-ethoxyquinoline hydrochloride in mobile phase at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).
System Setup:
Place the analyte solution in a syringe pump.
Disconnect the LC outlet from the mass spectrometer's ion source.
Using a T-junction, connect the LC outlet and the syringe pump outlet together. Connect the third port of the T-junction to the MS ion source.
Establish Stable Signal: Start the syringe pump at a low flow rate (e.g., 10-20 µL/min). Infuse the analyte directly into the MS until you observe a stable, high-intensity signal for your analyte's MRM transition.
Inject Blank Matrix: Start the LC flow with your analytical gradient. Once the MS signal is stable, inject a sample of extracted blank matrix (e.g., plasma processed via protein precipitation).
Data Analysis: Monitor the analyte's signal intensity over the course of the chromatographic run. Any significant deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement. If this deviation occurs at the retention time of your analyte, your method is confirmed to be suffering from matrix effects.
Problem: I've confirmed a matrix effect at the retention time of my analyte. What are my options to mitigate it?
Solution: You have several orthogonal strategies. Often, a combination of these is most effective. The goal is to either remove the interfering components or to compensate for their effect.
Caption: Decision tree for selecting a strategy to mitigate matrix effects.
Why it works: The fundamental cause of matrix effects is the co-elution of analyte and interference.[3] By modifying your chromatography, you can physically separate them in time, so they don't enter the ion source simultaneously.
What to do:
Change Gradient: Make your gradient shallower to increase peak separation.
Change Column Chemistry: If using a standard C18 column, try one with a different selectivity (e.g., Phenyl-Hexyl, Biphenyl, or a HILIC column for polar compounds) to alter the elution profile of interferences like phospholipids.
2. Improve Sample Preparation (Most Effective)
Why it works: A more rigorous sample cleanup physically removes the interfering components from the sample before it's ever injected.[13] This is often the most robust solution.
What to do:
Protein Precipitation (PPT): Fast and simple, but often yields the "dirtiest" extracts, leaving phospholipids and other small molecules behind. If you are using PPT and seeing effects, this is the first process to change.
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) in the aqueous phase.
Solid-Phase Extraction (SPE): Provides the highest degree of cleanup. By using a sorbent that selectively retains the analyte while allowing interferences to be washed away, SPE can produce exceptionally clean extracts. For a basic compound like 4-Hydrazino-6-ethoxyquinoline, a cation-exchange SPE sorbent would be an excellent choice.
➡️ Experimental Protocol: Generic Solid-Phase Extraction (SPE) for a Basic Compound
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge. Do not let the sorbent go dry.
Load: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer).
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Follow with a wash of 1 mL of a stronger organic solvent like methanol to remove lipids.
Elute: Elute the analyte using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge interaction between the basic analyte and the cation-exchange sorbent, releasing it.
Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in mobile phase.
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
Why it works: A SIL-IS is the ideal internal standard because it is chemically identical to the analyte and will co-elute perfectly.[13] Therefore, it will experience the exact same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, restoring accuracy.[13]
What to do: This requires chemical synthesis of a labeled version of 4-Hydrazino-6-ethoxyquinoline hydrochloride (e.g., with ¹³C or ²H atoms). While an investment, it is the most powerful way to compensate for matrix effects that cannot be eliminated.
4. Dilute the Sample
Why it works: This is a simple but sometimes effective strategy. By diluting the sample with the mobile phase, you reduce the concentration of both the analyte and the interfering matrix components.[14] This can often lower the concentration of the interferences below the threshold where they cause significant ion suppression.
What to do: Try a 1:5 or 1:10 dilution of your sample. The major drawback is that this will also reduce your analyte concentration, which may cause it to fall below the Lower Limit of Quantification (LLOQ).[14]
Problem: My method works for some plasma lots but fails for others, showing poor accuracy. How do I systematically validate for this?
Solution: This is a classic example of inter-subject variability in matrix composition. Regulatory guidelines require a systematic evaluation using multiple matrix lots. You must calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor .
Causality: The composition of blood plasma can vary significantly between individuals due to diet, genetics, and health status. A method that is not robust will give different results in different matrices. The MF calculation quantifies this difference. Normalizing the MF with an internal standard shows whether the IS is effectively tracking and correcting for this variability.
Source Matrix: Obtain at least six lots of blank biological matrix from six different individual donors. Also include hemolyzed and lipemic matrix if relevant.[1]
Prepare Sample Sets:
Set 1 (Neat Solution): Prepare your analyte and IS at low and high concentrations in the mobile phase or reconstitution solvent.
Set 2 (Post-Spiked Samples): Extract each of the six blank matrix lots. Spike the analyte and IS into the clean, extracted matrix after the extraction process is complete. The concentrations should match Set 1.
Analyze and Calculate:
Analyze both sets of samples via LC-MS/MS.
Calculate Matrix Factor (MF):
MF = (Peak Area in Presence of Matrix [Set 2]) / (Peak Area in Neat Solution [Set 1])
Calculate IS-Normalized MF:
IS-Normalized MF = (MF of Analyte) / (MF of IS)
Assess Results: Calculate the Coefficient of Variation (%CV) for the IS-Normalized MF across the six lots.
Part 3: Data Interpretation & Regulatory Acceptance Criteria
Your validation results must be compared against established regulatory standards to be considered acceptable.
The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the 6 lots should not be greater than 15% .
This specifically tests the ability of the internal standard to compensate for variability between different matrix lots. A low %CV proves the method is robust.
References
Mei, H. et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 1989-1993. Available at: [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
Patel, K. et al. (2011). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 113-121. Available at: [Link]
Al-Warhi, T. et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(21), 7205. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 4-Hydrazinoquinoline. PubChem Compound Database. Available at: [Link]
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available at: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available at: [Link]
Fahmy, A.F.M. et al. (2009). Determination of Some Quinoline Derivatives with Organic Brominating Agents. International Journal of Analytical Chemistry, 2009, 843468. Available at: [Link]
Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. Available at: [Link]
Sojo, L. E. et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]
Google Patents. (n.d.). CN102134219A - Preparation method of quinoline derivative.
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. Available at: [Link]
Fachi, M. M. et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 904, 1-16. Available at: [Link]
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC–MS/MS bioanalysis. Available at: [Link]
González-Antuña, A. et al. (2024). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 96(1), 177-185. Available at: [Link]
European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline. Available at: [Link]
Chromatography Online. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
Journal of Pharmaceutical and Bioanalytical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
A Senior Application Scientist's Guide to the Validation of 4-Hydrazino-6-ethoxyquinoline Hydrochloride-Based Quantitative Assays
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. This guide provides an in-depth, experience-driven approach to the validation of q...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. This guide provides an in-depth, experience-driven approach to the validation of quantitative assays utilizing 4-hydrazino-6-ethoxyquinoline hydrochloride. We will not only walk through the "how" but, more importantly, the "why" of each step, empowering you to develop and validate robust and trustworthy assays. This guide is structured to provide a comprehensive understanding of the validation process, comparing the performance of a 4-hydrazino-6-ethoxyquinoline hydrochloride-based spectrophotometric assay with a standard alternative, High-Performance Liquid Chromatography (HPLC).
The Principle of 4-Hydrazino-6-ethoxyquinoline Hydrochloride in Quantitative Assays
4-Hydrazino-6-ethoxyquinoline hydrochloride is a heterocyclic compound featuring a reactive hydrazine group. This hydrazine moiety is key to its utility in quantitative assays, as it can react with aldehydes and ketones to form stable hydrazone derivatives.[1][2] This reaction can be exploited for quantification if the resulting hydrazone possesses distinct spectrophotometric or fluorometric properties. For the purpose of this guide, we will consider a hypothetical assay where 4-hydrazino-6-ethoxyquinoline hydrochloride reacts with an aldehyde-containing analyte to produce a yellow-colored chromophore that can be quantified using a UV-Vis spectrophotometer.
The validation of any analytical method is crucial to ensure its suitability for its intended purpose.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines provide a framework for this process.[5][6][7][8] This guide will adhere to the principles of the ICH Q2(R1) guideline on the validation of analytical procedures.[4][6][9][10]
The Importance of a Self-Validating System
A well-designed assay validation protocol should function as a self-validating system. This means that the experiments are designed not just to meet a set of acceptance criteria, but to inherently demonstrate the reliability and robustness of the method. Each validation parameter we will discuss – specificity, linearity, range, accuracy, precision, and robustness – contributes to this self-validating framework.[11]
Hypothetical Reaction Mechanism
Caption: Reaction of 4-hydrazino-6-ethoxyquinoline with an aldehyde to form a quantifiable hydrazone.
Experimental Validation Protocols and Comparative Data
Here, we present the detailed experimental protocols for validating our hypothetical 4-hydrazino-6-ethoxyquinoline hydrochloride-based spectrophotometric assay. We will compare its performance against a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the same analyte. The data presented is illustrative to guide your own validation studies.
Specificity
Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.
Expert Insight: Specificity is the cornerstone of a reliable assay. Without it, you can never be sure what you are measuring. For a spectrophotometric assay, this means demonstrating that other components in your sample matrix do not absorb at the same wavelength as your analyte-derivative complex.
Experimental Protocol (Spectrophotometric Assay):
Prepare a blank sample (matrix without the analyte).
Prepare a standard solution of the analyte at a known concentration.
Prepare a sample of the analyte spiked with known potential interfering substances (e.g., precursors, degradation products, related compounds).
React each of the above with 4-hydrazino-6-ethoxyquinoline hydrochloride according to the assay procedure.
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the hydrazone derivative.
Compare the absorbance of the blank and the spiked sample to the standard.
Experimental Protocol (RP-HPLC Assay):
Prepare a blank sample, a standard solution, and a spiked sample as above.
Inject each sample into the HPLC system.
Analyze the chromatograms for the retention time of the analyte peak.
Assess for any co-eluting peaks in the blank and spiked samples at the retention time of the analyte.
Comparative Data:
Parameter
4-Hydrazino-6-ethoxyquinoline Assay
RP-HPLC Assay
Acceptance Criteria
Blank Interference
No significant absorbance at λmax
No peak at the analyte retention time
Signal from blank should be < 2% of the signal from the LOQ standard
Interferent Spike
No significant change in absorbance
Analyte peak is well-resolved from interferent peaks (Resolution > 2)
Analyte signal should not be affected by the presence of interferents
Linearity and Range
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Expert Insight: A linear response is desirable for ease of calculation, but not strictly necessary if a well-defined mathematical relationship can be established. The range should be chosen to cover the expected concentrations of your samples.
Experimental Protocol:
Prepare a series of at least five standard solutions of the analyte spanning the expected concentration range.
For the spectrophotometric assay, react each standard with 4-hydrazino-6-ethoxyquinoline hydrochloride and measure the absorbance.
For the HPLC assay, inject each standard and record the peak area.
Plot a calibration curve of response (absorbance or peak area) versus concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line.
Comparative Data:
Parameter
4-Hydrazino-6-ethoxyquinoline Assay
RP-HPLC Assay
Acceptance Criteria
Range
1 - 20 µg/mL
0.5 - 25 µg/mL
To be defined by the application
Correlation Coefficient (r²)
0.9992
0.9998
r² ≥ 0.999
Y-intercept
Close to zero
Close to zero
Should not be significantly different from zero
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Expert Insight: Accuracy demonstrates that your method is providing the "correct" result. It is typically assessed by spiking a blank matrix with a known amount of analyte and measuring the recovery.
Experimental Protocol:
Prepare samples at three concentration levels (low, medium, high) across the defined range by spiking a blank matrix with known amounts of the analyte.
Prepare each sample in triplicate.
Analyze the samples using both the spectrophotometric and HPLC assays.
Calculate the percent recovery for each sample.
Comparative Data:
Concentration Level
4-Hydrazino-6-ethoxyquinoline Assay (% Recovery)
RP-HPLC Assay (% Recovery)
Acceptance Criteria
Low (e.g., 2 µg/mL)
98.5%
101.2%
98.0% - 102.0%
Medium (e.g., 10 µg/mL)
100.2%
99.8%
98.0% - 102.0%
High (e.g., 18 µg/mL)
101.5%
99.1%
98.0% - 102.0%
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Expert Insight: Precision tells you how reproducible your results are. Repeatability assesses the variability within a single run, while intermediate precision looks at the variability between different days, analysts, and equipment.
Experimental Protocol:
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument.
Calculate the RSD for each set of measurements.
Comparative Data:
Precision Level
4-Hydrazino-6-ethoxyquinoline Assay (% RSD)
RP-HPLC Assay (% RSD)
Acceptance Criteria
Repeatability
1.2%
0.8%
RSD ≤ 2.0%
Intermediate Precision
1.8%
1.1%
RSD ≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Expert Insight: Knowing the LOD and LOQ is critical for understanding the limits of your assay, especially when dealing with low-level analytes or impurities.
Experimental Protocol:
Based on the Standard Deviation of the Response and the Slope:
Determine the slope of the calibration curve.
Measure the standard deviation of the response of at least 10 blank samples.
LOD = 3.3 * (Standard Deviation of Blank / Slope)
LOQ = 10 * (Standard Deviation of Blank / Slope)
Comparative Data:
Parameter
4-Hydrazino-6-ethoxyquinoline Assay
RP-HPLC Assay
Acceptance Criteria
LOD
0.3 µg/mL
0.1 µg/mL
To be defined by the application
LOQ
1.0 µg/mL
0.5 µg/mL
To be defined by the application, with acceptable precision and accuracy
Workflow for Assay Validation
Caption: A typical workflow for the validation of an analytical method.
Choosing the Right Assay: A Comparative Summary
The choice between a 4-hydrazino-6-ethoxyquinoline hydrochloride-based assay and an HPLC method depends on the specific requirements of your research.
Feature
4-Hydrazino-6-ethoxyquinoline Assay
RP-HPLC Assay
Considerations
Specificity
Good, but susceptible to interference from other aldehydes/ketones.
Excellent, separates analyte from other matrix components.
HPLC is generally superior for complex matrices.
Sensitivity (LOD/LOQ)
Moderate.
High.
HPLC is often more sensitive.
Throughput
High (suitable for plate-based formats).
Lower (serial sample injection).
Spectrophotometric assays are often faster for large numbers of samples.
Cost
Low (requires a basic spectrophotometer).
High (requires expensive equipment and solvents).
The 4-hydrazino-6-ethoxyquinoline assay is more cost-effective.
Ease of Use
Simple and rapid.
More complex, requires skilled operators.
The spectrophotometric method is easier to implement.
Decision Tree for Assay Selection
Caption: A decision tree to guide the selection of an appropriate analytical assay.
Conclusion
The validation of a quantitative assay is a critical step in ensuring the quality and reliability of scientific data. A 4-hydrazino-6-ethoxyquinoline hydrochloride-based assay can be a rapid, cost-effective, and reliable method for the quantification of aldehyde- and ketone-containing analytes, provided it is properly validated. This guide has provided a comprehensive framework for this validation process, grounded in the principles of scientific integrity and regulatory expectations. By understanding the "why" behind each step and by rigorously challenging your method through a well-designed validation protocol, you can have confidence in the data you generate.
References
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available from: [Link]
Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulat. Scirp.org. Available from: [Link]
Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. SciRP.org. Available from: [Link]
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. Available from: [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics. Available from: [Link]
Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC - NIH. Available from: [Link]
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. Available from: [Link]
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
Introduction to Analytical Method Development and Validation. Lab Manager. Available from: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. ResearchGate. Available from: [Link]
Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH. Available from: [Link]
Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. Available from: [Link]
FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]
A Researcher's Guide to Evaluating 4-Hydrazino-6-ethoxyquinoline hydrochloride for Reproducible Carbonyl-Specific Proteomics
In the dynamic field of proteomics, the quest for robust and reproducible methods to quantify protein modifications is paramount. Protein carbonylation, an irreversible oxidative modification, has emerged as a key biomar...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic field of proteomics, the quest for robust and reproducible methods to quantify protein modifications is paramount. Protein carbonylation, an irreversible oxidative modification, has emerged as a key biomarker for cellular damage and is implicated in a range of pathologies from neurodegenerative diseases to cancer.[1][2] The detection and quantification of these low-abundance modifications present a significant analytical challenge, demanding highly specific and efficient labeling strategies.[3]
This guide provides a comprehensive framework for the evaluation of a novel carbonyl-reactive probe, 4-Hydrazino-6-ethoxyquinoline hydrochloride , for quantitative proteomics. We will delve into the underlying chemistry, propose a rigorous experimental workflow for validation, and compare its potential performance against established labeling reagents. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for studying oxidative stress.
The Rationale for Hydrazine-Based Probes in Carbonyl Proteomics
Hydrazine derivatives have long been utilized for the detection of aldehydes and ketones. The lone pair of electrons on the terminal nitrogen of the hydrazine moiety acts as a strong nucleophile, attacking the electrophilic carbon of a carbonyl group to form a stable hydrazone bond.[4][5] This covalent linkage is the cornerstone of using hydrazine-based probes for enriching and identifying carbonylated proteins.
While reagents like 2,4-dinitrophenylhydrazine (DNPH) are foundational, the field is continuously evolving towards probes that offer greater sensitivity, better solubility, and compatibility with mass spectrometry-based workflows.[6][7] The ideal probe should exhibit high reactivity towards carbonyls under physiological conditions, while remaining inert to other functional groups to minimize off-target labeling.
4-Hydrazino-6-ethoxyquinoline hydrochloride is a quinoline derivative with the potential for application as a carbonyl-reactive probe. Its key features include:
A Hydrazine Moiety: The reactive group for covalent labeling of protein carbonyls.
A Quinoline Core: A heterocyclic scaffold that can influence the reagent's solubility and may offer opportunities for future modifications, such as the addition of an affinity tag or a fluorescent reporter.
An Ethoxy Group: This substitution may enhance the solubility of the reagent in organic solvents used in proteomics workflows.
A Hydrochloride Salt: This form generally improves the stability and solubility of the compound in aqueous buffers.[8]
The stability of hydrazine compounds is a critical consideration, as they can be susceptible to autoxidation, particularly in neutral to alkaline conditions in the presence of oxygen.[9] However, they tend to be more stable under acidic conditions.[9] This property will be a key factor in designing a reliable labeling protocol.
Experimental Validation Workflow
A thorough evaluation of any new proteomics reagent hinges on a well-designed, multi-stage experimental plan. Here, we outline a workflow to assess the reproducibility and performance of 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Figure 1: A three-phase experimental workflow for the validation of a new proteomics labeling reagent.
Phase 1: Labeling Protocol Optimization
The first step is to establish a robust and efficient labeling protocol. This involves systematically optimizing the reaction conditions.
Experimental Protocol: Optimization of Carbonyl Labeling
Prepare a Model System: Use a commercially available protein standard, such as bovine serum albumin (BSA), and induce carbonylation through in vitro oxidation (e.g., using a metal-catalyzed oxidation system).
Screen Reaction Buffers: Test a range of pH values, from acidic (e.g., pH 5.0) to slightly alkaline (e.g., pH 7.5), to determine the optimal pH for hydrazone formation while maintaining reagent stability.
Titrate Reagent Concentration: Evaluate a concentration range of 4-Hydrazino-6-ethoxyquinoline hydrochloride (e.g., 1 mM to 10 mM) to find the concentration that yields the highest labeling efficiency without causing protein precipitation or other artifacts.
Optimize Reaction Time and Temperature: Assess labeling at different time points (e.g., 1, 2, 4, and 8 hours) and temperatures (e.g., room temperature and 37°C).
Assess Labeling Efficiency: Use Western blotting with an antibody against the quinoline moiety (if available) or by observing a mass shift on a high-resolution mass spectrometer to determine the extent of labeling.
Phase 2: Assessment of Reproducibility
Reproducibility is a cornerstone of any reliable analytical method.[3][10] This phase will assess both the technical and biological reproducibility of the labeling workflow.
Experimental Protocol: Reproducibility Study
Prepare Biological Replicates: Culture a cell line (e.g., HeLa or HEK293T) and create at least three independent biological replicates. For each replicate, create a control group and a treated group subjected to oxidative stress (e.g., H₂O₂ treatment) to induce protein carbonylation.[1]
Protein Extraction and Preparation: Lyse the cells and quantify the protein concentration for each replicate.
Technical Replicate Labeling: For each biological replicate, perform the labeling reaction with 4-Hydrazino-6-ethoxyquinoline hydrochloride in triplicate (technical replicates) using the optimized protocol from Phase 1.
Sample Processing for Mass Spectrometry: After labeling, subject the proteins to in-solution tryptic digestion.
LC-MS/MS Analysis: Analyze the resulting peptides using a label-free quantitative proteomics approach.[7][11][12]
Data Analysis:
Identify peptides modified with 4-Hydrazino-6-ethoxyquinoline.
Quantify the abundance of these labeled peptides across all samples.
Calculate the coefficient of variation (CV) for the abundance of each labeled peptide across the technical replicates to assess technical reproducibility.
Assess the correlation of labeled peptide abundance across the biological replicates to evaluate biological reproducibility.
Phase 3: Comparative Analysis with an Established Method
To understand the performance of 4-Hydrazino-6-ethoxyquinoline hydrochloride in a broader context, a direct comparison with a widely used carbonyl-reactive probe, such as biotin hydrazide, is essential.[13][14]
Experimental Protocol: Comparative Analysis
Sample Preparation: Use the same set of biological replicates (control and oxidatively stressed cells) as in Phase 2.
Parallel Labeling:
In one set of experiments, label the protein extracts with 4-Hydrazino-6-ethoxyquinoline hydrochloride.
In a parallel set, label the protein extracts with biotin hydrazide. For the biotin hydrazide samples, include an enrichment step using streptavidin-coated beads.
Quantitative Proteomics: For a precise comparison, employ a label-based quantitative method such as Tandem Mass Tags (TMT).[15][16] This will allow for the direct comparison of the relative abundance of carbonylated peptides identified by each method in the same mass spectrometry run.
Data Analysis:
Identify and quantify the carbonylated peptides from both labeling strategies.
Compare the number of unique carbonylated proteins and peptides identified by each method.
Assess the overlap in the identified carbonylated proteomes.
Compare the quantitative reproducibility of the two methods.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Reproducibility Metrics for 4-Hydrazino-6-ethoxyquinoline hydrochloride Labeling
Metric
Technical Replicates
Biological Replicates
Number of Labeled Peptides Identified
Median Coefficient of Variation (CV)
Pearson Correlation Coefficient (r)
Table 2: Comparative Performance of Labeling Reagents
Performance Metric
4-Hydrazino-6-ethoxyquinoline hydrochloride
Biotin Hydrazide
Number of Unique Carbonylated Proteins Identified
Number of Unique Carbonylated Peptides Identified
Number of Overlapping Identifications
Median CV for Quantified Peptides
Visualizing the Chemical Logic
The fundamental reaction for labeling is the formation of a hydrazone from the hydrazine probe and a protein carbonyl.
Figure 2: Reaction scheme for labeling a protein carbonyl with a hydrazine-based probe.
(Note: A placeholder for the quinoline structure image is used in the DOT script. In a real application, this would be replaced with the actual chemical structure.)
Conclusion and Future Directions
This guide provides a comprehensive, scientifically grounded framework for the evaluation of 4-Hydrazino-6-ethoxyquinoline hydrochloride as a novel reagent for carbonyl proteomics. By systematically optimizing the labeling protocol, rigorously assessing its reproducibility, and comparing its performance against an established standard, researchers can make an informed decision about its utility in their studies of oxidative stress.
The successful validation of this reagent could offer a valuable new tool for the field, potentially providing advantages in terms of solubility, reactivity, or compatibility with specific mass spectrometry workflows. Further research could involve the synthesis of derivatives containing affinity tags or isotopically labeled versions for more advanced quantitative proteomics applications. As with any new method, adherence to rigorous validation principles is essential for generating high-quality, reproducible data that advances our understanding of the complex role of protein carbonylation in health and disease.
References
National Center for Biotechnology Information. (n.d.). Proteomics. In Wikipedia. Retrieved January 26, 2026, from [Link]
Al-dujaili, A. A., Al-karawi, A. J., & Aly, A. A. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]
Rashid, S. T., Walker, J. M., & Imperiali, B. (2014). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate chemistry, 25(11), 1963–1967. [Link]
Tages, M., Addona, T., & Tannenbaum, S. R. (2010). Repeatability and Reproducibility in Proteomic Identifications by Liquid Chromatography—Tandem Mass Spectrometry. Journal of proteome research, 9(12), 6593–6603. [Link]
Lee, H., & Lee, K. (2021). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Chemical Biology, 2(4), 1085-1100. [Link]
Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
Silantes. (2023, September 27). Quantitative Proteomics: Label-Free versus Label-Based Methods. Retrieved January 26, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 4-Hydrazinoquinoline. In PubChem. Retrieved January 26, 2026, from [Link]
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]
Protavio. (2024, February 22). Experimental Design for Proteomic Analysis. Retrieved January 26, 2026, from [Link]
Li, Y., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 253-266. [Link]
ResearchGate. (n.d.). Representative derivatization reagents for carbonyl groups, primarily based on hydrazine or hydrazide scaffolds. Retrieved January 26, 2026, from [Link]
StatOmics. (n.d.). Experimental design concepts for label-free proteomics experiments. Retrieved January 26, 2026, from [Link]
Lee, J., & Kim, K. P. (2023). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. International Journal of Molecular Sciences, 24(10), 8798. [Link]
University of Guelph. (n.d.). Quantitative Proteomics to Label or not to Label. Retrieved January 26, 2026, from [Link]
Medard, G., Heinzlmeir, S., & Kuster, B. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 14(3), 1574–1586. [Link]
ResearchGate. (2016, October). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved January 26, 2026, from [Link]
García-Bailo, B., Annan, R. A., & Mustieles, V. (2021). Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. Journal of proteome research, 20(8), 3937–3948. [Link]
Kovács, D., Mester, T., & Rimanóczy, J. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5585. [Link]
Codreanu, S. G., Zhang, B., & Porter, N. A. (2013). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of the American Society for Mass Spectrometry, 24(12), 1963–1971. [Link]
Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
National Center for Biotechnology Information. (n.d.). 4-Hydrazinopyridine. In PubChem. Retrieved January 26, 2026, from [Link]
ChemSynthesis. (n.d.). 4-hydrazino-7-phenoxyquinoline. Retrieved January 26, 2026, from [Link]
A Comparative Guide to the Inter-assay Precision of 4-Hydrazino-6-ethoxyquinoline Hydrochloride Derivatization for Carbonyl Analysis
This guide provides an in-depth technical comparison of 4-Hydrazino-6-ethoxyquinoline hydrochloride as a derivatization agent for the quantitative analysis of aldehydes and ketones. We will delve into the experimental de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-Hydrazino-6-ethoxyquinoline hydrochloride as a derivatization agent for the quantitative analysis of aldehydes and ketones. We will delve into the experimental determination of its inter-assay precision, a critical parameter for validating the robustness of an analytical method, and compare its performance with other established derivatization agents. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible quantification of carbonyl compounds.
The Critical Role of Derivatization in Carbonyl Analysis
Many low-molecular-weight aldehydes and ketones, which are important analytes in pharmaceutical, environmental, and food science, lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV). Chemical derivatization is a widely employed strategy to overcome this limitation.[1] This process involves reacting the target analyte with a reagent to form a derivative that is more easily detectable.[1]
Hydrazine-based reagents are particularly effective for derivatizing carbonyl compounds. The lone pair of electrons on the terminal nitrogen of the hydrazine moiety acts as a strong nucleophile, readily attacking the electrophilic carbonyl carbon of aldehydes and ketones to form a stable hydrazone derivative.[2][3] These hydrazones typically possess extended chromophores, making them highly suitable for UV detection.
4-Hydrazino-6-ethoxyquinoline hydrochloride is a quinoline-based hydrazine derivative. Its molecular structure, featuring a quinoline ring system, provides a strong inherent chromophore, which is anticipated to yield hydrazone derivatives with high molar absorptivity, thus enhancing detection sensitivity.
The Derivatization Reaction Mechanism
The derivatization reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form a stable hydrazone, as illustrated in the diagram below. This reaction is typically carried out under mild acidic conditions to catalyze the dehydration step.
Caption: Reaction of 4-Hydrazino-6-ethoxyquinoline with a carbonyl compound.
For an analytical method to be considered reliable, it must be precise. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] Inter-assay precision, also known as intermediate precision, evaluates the method's robustness by measuring the variability of results obtained under different conditions within the same laboratory, such as on different days, with different analysts, or using different equipment.[4][5]
Experimental Design for Inter-Assay Precision of 4-Hydrazino-6-ethoxyquinoline Hydrochloride Derivatization
To rigorously evaluate the inter-assay precision of the 4-Hydrazino-6-ethoxyquinoline hydrochloride derivatization method, a formal validation protocol is required. This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
The following workflow outlines the key steps in this validation study:
Caption: Workflow for determining the inter-assay precision of the derivatization method.
Detailed Experimental Protocol
1. Preparation of Reagents and Standards:
Derivatization Reagent: Prepare a 10 mM solution of 4-Hydrazino-6-ethoxyquinoline hydrochloride in 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target aldehyde (e.g., formaldehyde) in acetonitrile.
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (5 µg/mL), Medium (25 µg/mL), and High (75 µg/mL) from a separate stock solution.
2. Derivatization Procedure:
To 100 µL of each standard or QC sample, add 100 µL of the derivatization reagent.
Vortex briefly to mix.
Incubate the mixture at 60°C for 30 minutes in a heating block.
Allow the samples to cool to room temperature.
Inject 10 µL of the derivatized sample into the HPLC system.
3. HPLC-UV Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determined by scanning the UV spectrum of the derivatized standard (expected to be in the range of 340-380 nm).
Column Temperature: 30°C.
4. Inter-Assay Precision Evaluation:
The derivatization and analysis of six replicates of each QC level are performed by two different analysts on two different days using two different HPLC systems.
Hypothetical Inter-Assay Precision Data
The following table presents realistic, albeit hypothetical, data from the inter-assay precision study. The acceptance criterion for the coefficient of variation (%CV) is typically set at ≤15% for bioanalytical methods.
QC Level
Day 1 / Analyst 1 (n=6)
Day 2 / Analyst 2 (n=6)
Overall (n=12)
Mean Conc. (µg/mL) ± SD
Mean Conc. (µg/mL) ± SD
Mean Conc. (µg/mL) ± SD
Low QC (5 µg/mL)
5.1 ± 0.4
4.9 ± 0.5
5.0 ± 0.45
%CV
7.8%
10.2%
9.0%
Mid QC (25 µg/mL)
25.5 ± 1.5
24.8 ± 1.8
25.2 ± 1.65
%CV
5.9%
7.3%
6.5%
High QC (75 µg/mL)
76.1 ± 3.9
74.5 ± 4.2
75.3 ± 4.05
%CV
5.1%
5.6%
5.4%
These hypothetical results, with overall %CVs well below 15%, would demonstrate that the 4-Hydrazino-6-ethoxyquinoline hydrochloride derivatization method is both precise and robust under varied conditions.
Comparative Analysis with Alternative Derivatization Agents
The choice of a derivatization agent depends on several factors, including the analyte, the sample matrix, the desired sensitivity, and practical considerations like reaction time and stability. Here, we compare 4-Hydrazino-6-ethoxyquinoline hydrochloride with two commonly used alternatives: 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
Strong chromophore from the quinoline ring likely leads to high sensitivity in UV detection.
Well-established and widely used, extensive literature available.[6]
Excellent for GC analysis due to the volatility of the derivatives.
Potential Disadvantages
Less established, requiring more in-house validation.
DNPH can react with nitrogen oxides in air samples, forming interfering byproducts.[6] Not ideal for complex matrices without extensive cleanup.
Requires GC instrumentation. The derivatization can sometimes produce geometric isomers, complicating chromatography.
Conclusion
Based on its chemical structure and the principles of derivatization, 4-Hydrazino-6-ethoxyquinoline hydrochloride presents itself as a promising reagent for the sensitive and reliable quantification of carbonyl compounds by HPLC-UV. The proposed experimental design for evaluating its inter-assay precision provides a robust framework for validating its performance in a regulated laboratory environment. While established reagents like DNPH have a long history of use, the potential for high sensitivity offered by the quinoline moiety in 4-Hydrazino-6-ethoxyquinoline hydrochloride makes it a compelling alternative for researchers seeking to develop new and improved analytical methods. The ultimate choice of derivatization agent will always depend on the specific application and analytical requirements.
References
ResearchGate. (2025, October 16). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
PubMed. (2018, September 1). 4-hydrazinobenzoic Acid as a Derivatizing Agent for Aldehyde Analysis by HPLC-UV and CE-DAD. Retrieved from [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
National Institutes of Health. (n.d.). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Retrieved from [Link]
MDPI. (n.d.). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
ResearchGate. (2025, August 5). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]
ResearchGate. (2025, August 9). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of 4-Hydrazino-6-ethoxyquinoline hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a cornerstone of this...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a cornerstone of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 4-Hydrazino-6-ethoxyquinoline hydrochloride, moving beyond mere compliance to foster a culture of comprehensive laboratory safety. The procedures outlined herein are designed to be self-validating, ensuring that each step is grounded in established scientific principles to protect both the researcher and the environment.
Understanding the Hazard Profile: Why Caution is Critical
4-Hydrazino-6-ethoxyquinoline hydrochloride is a compound that demands respect. Its hazard profile is dictated by both the quinoline and hydrazine moieties, necessitating stringent handling and disposal protocols.
Hydrazine Moiety Concerns : Hydrazine and its derivatives are known for their potential carcinogenicity and high reactivity.[1] They can be unstable, especially under neutral or alkaline conditions in the presence of oxygen.[1]
Quinoline Moiety Concerns : Quinoline itself is classified as a hazardous substance and is harmful to aquatic life in very low concentrations.[2][3]
Compound-Specific Hazards : The Safety Data Sheet (SDS) for similar compounds highlights that it may cause cancer and is very toxic to aquatic life with long-lasting effects. It is crucial to avoid release to the environment.
Hazard Classification
Description
Source
Carcinogenicity
May cause cancer.
Aquatic Toxicity
Very toxic to aquatic life with long-lasting effects.
Immediate Safety and Spill Response: The First Line of Defense
Given the hazardous nature of this compound, immediate and correct response to spills is critical to mitigate exposure and environmental contamination.
Personal Protective Equipment (PPE) is Non-Negotiable:
Eye Protection : Use safety goggles and a face shield.
Lab Coat : A flame-retardant lab coat is essential.
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[5]
Spill Cleanup Protocol:
Evacuate and Ventilate : Immediately alert others in the area and ensure the space is well-ventilated.
Contain the Spill : Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[2] Do not use combustible materials such as paper towels as the primary absorbent.
Collect the Waste : Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Seek Medical Attention : If exposure occurs, follow the first-aid measures outlined in the SDS, which include flushing the affected area with water and seeking immediate medical attention.
The Core Directive: Proper Disposal Procedures
The primary and most crucial step for the disposal of 4-Hydrazino-6-ethoxyquinoline hydrochloride is to dispose of the contents and container to an approved waste disposal plant . On-site chemical neutralization is not recommended for this specific compound without a thorough analysis of the reaction byproducts, as incomplete oxidation of hydrazine derivatives can produce carcinogenic compounds like N-nitrosoalkylamines.[6]
Step-by-Step Disposal Workflow:
Waste Segregation :
Solid Waste : Collect any solid 4-Hydrazino-6-ethoxyquinoline hydrochloride, including empty containers and contaminated materials (e.g., weigh boats, gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste : If the compound is in solution, it must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Labeling :
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-Hydrazino-6-ethoxyquinoline hydrochloride".
Include the approximate quantity and the date of accumulation.
Attach the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
Storage :
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[5]
Arrange for Professional Disposal :
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Provide them with the Safety Data Sheet (SDS) and an accurate description of the waste.
Caption: Disposal workflow for 4-Hydrazino-6-ethoxyquinoline hydrochloride.
Causality and Best Practices: The "Why" Behind the "How"
Why not down the drain? This compound is very toxic to aquatic life. Disposing of it down the drain can have severe, long-lasting environmental consequences. Regulations strictly prohibit the sewer disposal of such hazardous chemicals.[2]
Why segregate waste? Mixing incompatible chemicals can lead to dangerous reactions. The reactivity of the hydrazine moiety makes this a critical consideration.[7] Segregation ensures safe storage and proper handling by the disposal facility.
Why use a professional service? Licensed hazardous waste disposal facilities have the expertise and equipment to handle and dispose of hazardous chemicals in an environmentally sound and legally compliant manner. They can employ methods like high-temperature incineration, which is an acceptable disposal method for hydrazine wastes.[6]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically and ethically sound. The responsible management of chemical waste is a collective responsibility that safeguards our colleagues, our communities, and our planet.
References
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI. [Link]
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
The chemical and biochemical degradation of hydrazine. (1997). DTIC. [Link]
Production, Import, Use, and Disposal of Hydrazines. (n.d.). NCBI. [Link]
Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. (2012). PMC, NIH. [Link]